molecular formula C19H33ClO B15552993 10(Z),13(Z)-Nonadecadienoyl chloride

10(Z),13(Z)-Nonadecadienoyl chloride

Cat. No.: B15552993
M. Wt: 312.9 g/mol
InChI Key: FPJHJNDONBCJQA-HZJYTTRNSA-N
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Description

10(Z),13(Z)-Nonadecadienoyl chloride is a useful research compound. Its molecular formula is C19H33ClO and its molecular weight is 312.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H33ClO

Molecular Weight

312.9 g/mol

IUPAC Name

(10Z,13Z)-nonadeca-10,13-dienoyl chloride

InChI

InChI=1S/C19H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h6-7,9-10H,2-5,8,11-18H2,1H3/b7-6-,10-9-

InChI Key

FPJHJNDONBCJQA-HZJYTTRNSA-N

Origin of Product

United States

Foundational & Exploratory

physicochemical properties of 10(Z),13(Z)-Nonadecadienoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

10(Z),13(Z)-Nonadecadienoyl chloride is a reactive derivative of the corresponding polyunsaturated fatty acid. This technical guide provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and explores its potential biological significance. Due to its high reactivity, specific experimental data for this compound is limited; therefore, this guide combines available information with established principles for handling unsaturated acyl chlorides to provide a thorough resource for researchers.

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature due to its inherent instability. However, key properties can be extrapolated from its parent fatty acid and general knowledge of acyl chlorides.

PropertyValueSource/Method
Molecular Formula C₁₉H₃₃ClOLarodan
Molecular Weight 312.92 g/mol Larodan
CAS Number 960593-66-2Larodan
Physical State Liquid (at room temperature)Larodan
Purity >99%Larodan
Storage Freezer (-20°C or below), under inert atmosphereGeneral recommendation for unsaturated acyl chlorides
Solubility Soluble in anhydrous aprotic organic solvents (e.g., diethyl ether, dichloromethane (B109758), hexane). Reacts vigorously with protic solvents (e.g., water, alcohols).General knowledge of acyl chlorides
Boiling Point Decomposes at high temperatures. Purification is typically achieved by vacuum distillation at low temperatures.General knowledge of acyl chlorides
Density Not determined. Expected to be slightly less than 1 g/mL.Estimation based on similar lipids
Melting Point Not determined. Expected to be low, given its liquid state at room temperature.Estimation

Note: Acyl chlorides, particularly polyunsaturated ones, are highly susceptible to hydrolysis and oxidation. Strict anhydrous and anaerobic conditions are crucial for handling and storage to maintain purity.

Reactivity and Stability

This compound is a highly reactive compound due to the electrophilic nature of the carbonyl carbon, which is further activated by the electron-withdrawing chloride atom.

  • Hydrolysis: Reacts rapidly and exothermically with water to form 10(Z),13(Z)-nonadecadienoic acid and hydrochloric acid.[1][2][3][4][5][6] This is a primary degradation pathway, and exposure to moisture must be strictly avoided.

  • Alcoholysis and Aminolysis: Reacts readily with alcohols and amines to form the corresponding esters and amides, respectively. These reactions are often used for chemical derivatization.

  • Oxidation and Polymerization: The two cis double bonds in the acyl chain are susceptible to oxidation and polymerization, especially when exposed to air, light, or heat. This can lead to discoloration and the formation of complex byproducts.

  • Storage: For long-term storage, it is recommended to keep the compound in a sealed ampule under an inert gas (e.g., argon or nitrogen) at low temperatures (-20°C or below).

Experimental Protocols

The following are detailed, generalized methodologies that can be adapted for the synthesis, purification, and analysis of this compound. All procedures must be carried out in a fume hood with appropriate personal protective equipment.

Synthesis of this compound

This protocol describes the conversion of 10(Z),13(Z)-nonadecadienoic acid to the corresponding acyl chloride using oxalyl chloride, a common and effective method that avoids the harsh conditions of other chlorinating agents.

Materials:

  • 10(Z),13(Z)-nonadecadienoic acid

  • Oxalyl chloride (freshly distilled)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas (argon or nitrogen) setup

  • Schlenk line or similar apparatus for handling air-sensitive reagents

Procedure:

  • Preparation: Flame-dry all glassware and allow to cool under a stream of inert gas.

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 10(Z),13(Z)-nonadecadienoic acid. Dissolve the acid in a minimal amount of anhydrous DCM under an inert atmosphere.

  • Catalyst Addition: Add a catalytic amount (1-2 drops) of anhydrous DMF to the solution.

  • Reagent Addition: Slowly add a slight molar excess (e.g., 1.2 equivalents) of oxalyl chloride to the stirred solution at 0°C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO and CO₂).

  • Work-up: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the corrosive and toxic gases. The crude this compound is obtained as an oily residue.

Purification by Low-Temperature Vacuum Distillation

Due to its thermal instability, high-temperature distillation should be avoided. Low-temperature vacuum distillation is the preferred method for purification.

Apparatus:

  • Short-path distillation apparatus

  • High-vacuum pump

  • Cold trap (liquid nitrogen or dry ice/acetone)

  • Temperature-controlled heating mantle or oil bath

Procedure:

  • Setup: Assemble the flame-dried short-path distillation apparatus and connect it to a high-vacuum line with a cold trap.

  • Transfer: Transfer the crude acyl chloride to the distillation flask under an inert atmosphere.

  • Distillation: Gradually apply vacuum to the system. Once a high vacuum is achieved, slowly heat the distillation flask.

  • Collection: Collect the fraction that distills at the lowest possible temperature. The receiving flask should be cooled to prevent decomposition of the purified product.

  • Storage: Immediately transfer the purified product to a pre-weighed, flame-dried ampule, flush with inert gas, and seal. Store in a freezer.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of the acyl chloride by GC-MS can be challenging due to its reactivity. Derivatization to a more stable ester is often preferred for accurate quantification and identification.

Derivatization to Methyl Ester:

  • In a clean, dry vial, dissolve a small, accurately weighed amount of this compound in anhydrous hexane (B92381).

  • Add a molar excess of anhydrous methanol (B129727) and a catalytic amount of a non-nucleophilic base (e.g., pyridine).

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Wash the hexane solution with dilute aqueous acid and then with brine to remove the base and excess methanol.

  • Dry the hexane layer over anhydrous sodium sulfate.

  • The resulting solution containing the methyl ester of 10(Z),13(Z)-nonadecadienoic acid is ready for GC-MS analysis.

GC-MS Parameters (General):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injector: Split/splitless injector, operated in splitless mode for high sensitivity.

  • Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 250-300°C) to elute the long-chain ester.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range appropriate for the expected fragment ions of the methyl ester (e.g., m/z 50-400).

Potential Biological Significance and Signaling Pathways

While there is no direct evidence for the biological role of this compound, its parent fatty acid is a polyunsaturated fatty acid (PUFA). PUFAs and their derivatives are known to be involved in a variety of cellular signaling pathways, particularly those related to inflammation and cell proliferation.

It is hypothesized that this compound, due to its high reactivity, could act as a chemical probe to covalently modify proteins involved in fatty acid metabolism and signaling. This could be a valuable tool for identifying novel drug targets. A plausible, though hypothetical, signaling pathway that could be investigated using this compound is the modulation of inflammatory responses, similar to the known actions of other omega-6 fatty acids like linoleic acid.

Hypothetical_Signaling_Pathway ext 10(Z),13(Z)-Nonadecadienoyl Chloride (extracellular) mem Cell Membrane covalent_mod Covalent Modification of Membrane Proteins mem->covalent_mod Potential Interaction plc Phospholipase C (PLC) covalent_mod->plc Modulation? pip2 PIP2 plc->pip2 Hydrolyzes dag Diacylglycerol (DAG) pip2->dag ip3 Inositol Trisphosphate (IP3) pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates nfkb NF-κB Pathway pkc->nfkb Activates inflammation Inflammatory Response (e.g., cytokine release) nfkb->inflammation Induces Experimental_Workflow start Start: Synthesis of This compound purification Purification (Low-Temp. Vacuum Distillation) start->purification characterization Physicochemical Characterization (GC-MS, NMR, IR) purification->characterization stability Stability Assessment (Hydrolysis, Oxidation) characterization->stability biological Biological Screening (e.g., Cell Viability, Cytokine Assays) characterization->biological target_id Target Identification (Proteomics, Activity-Based Probes) biological->target_id Positive Hit pathway Signaling Pathway Elucidation target_id->pathway end Conclusion: Elucidation of Biological Function pathway->end

References

A Technical Guide to 10(Z),13(Z)-Nonadecadienoyl Chloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the synthesis, properties, and potential biological significance of a unique polyunsaturated fatty acyl chloride.

This technical guide provides a comprehensive overview of 10(Z),13(Z)-Nonadecadienoyl chloride, a derivative of the corresponding C19 polyunsaturated fatty acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemistry and potential applications of novel lipid molecules.

Core Compound Identification and Properties

This compound is a reactive chemical intermediate, primarily used for the covalent modification of molecules to introduce the 10(Z),13(Z)-nonadecadienoyl moiety. Its properties are intrinsically linked to its precursor, 10(Z),13(Z)-nonadecadienoic acid.

Table 1: Physicochemical Properties of this compound and its Precursor Acid

PropertyThis compound10(Z),13(Z)-Nonadecadienoic Acid
CAS Number 960593-66-2[1]29204-20-4[2]
Molecular Formula C₁₉H₃₃ClO[1]C₁₉H₃₄O₂[2][[“]]
Molecular Weight 312.92 g/mol [1]294.47 g/mol [2]
Structure CH₃(CH₂)₄CH=CHCH₂CH=CH(CH₂)₈COClCH₃(CH₂)₄CH=CHCH₂CH=CH(CH₂)₈COOH
Synonyms (10Z,13Z)-10,13-Nonadecadienoyl chloride[1]cis-10,cis-13-Nonadecadienoic acid[2]
Physical State Liquid[1]Liquid
Purity (typical) >99%[1]>98%[2]
Storage Freezer[1]Freezer[2]

Synthesis of this compound: Experimental Protocol

The conversion of a carboxylic acid to an acyl chloride is a fundamental reaction in organic synthesis. For polyunsaturated fatty acids, mild reaction conditions are crucial to avoid isomerization or degradation of the double bonds. Below is a representative protocol for the synthesis of a polyunsaturated fatty acyl chloride from its corresponding carboxylic acid using oxalyl chloride.

Materials and Reagents:

  • 10(Z),13(Z)-Nonadecadienoic acid

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Nitrogen or Argon gas supply

  • Round-bottom flask with a magnetic stirrer

  • Syringes and needles

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet, dissolve 1 equivalent of 10(Z),13(Z)-nonadecadienoic acid in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add a catalytic amount (1-2 drops) of anhydrous N,N-Dimethylformamide (DMF). Subsequently, add 1.2 to 1.5 equivalents of oxalyl chloride dropwise via a syringe at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature under an inert atmosphere. The progress of the reaction can be monitored by the cessation of gas evolution (CO and CO₂). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, the solvent and excess oxalyl chloride are removed under reduced pressure using a rotary evaporator. To ensure complete removal of volatile impurities, the residue can be co-evaporated with anhydrous DCM two to three times.

  • Product: The resulting crude this compound is typically a yellow to brown oil and is often used in the next synthetic step without further purification due to its reactivity.

Note: Acyl chlorides are sensitive to moisture and should be handled under anhydrous conditions.

Analytical Characterization (Representative Data)

Table 2: Representative Spectroscopic Data for a Polyunsaturated Fatty Acyl Chloride (Linoleoyl Chloride)

Spectroscopic TechniqueCharacteristic Features
¹H NMR (in CDCl₃) Signals corresponding to the terminal methyl group, methylene (B1212753) protons, protons adjacent to the double bonds, vinylic protons, and the alpha-methylene protons adjacent to the carbonyl group.
¹³C NMR (in CDCl₃) Resonances for the carbonyl carbon, vinylic carbons, and the various aliphatic carbons in the fatty acid chain.
FTIR (liquid film) A strong carbonyl (C=O) stretching band around 1800 cm⁻¹. The absence of the broad O-H stretch of the carboxylic acid is indicative of successful conversion.
Mass Spectrometry (GC-MS) The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns of the fatty acyl chain.

Biological Context and Potential Applications in Drug Development

10(Z),13(Z)-Nonadecadienoic acid is an omega-6 polyunsaturated fatty acid. Omega-6 fatty acids are essential components of cell membranes and are precursors to a variety of signaling molecules. The biological effects of omega-6 fatty acids are complex and can be either pro-inflammatory or anti-inflammatory depending on the specific fatty acid and the metabolic context.

The primary role of omega-6 fatty acids in signaling is through their conversion to eicosanoids, such as prostaglandins (B1171923) and leukotrienes. This conversion is initiated by the release of arachidonic acid (a common omega-6 fatty acid) from membrane phospholipids.

The introduction of the 10(Z),13(Z)-nonadecadienoyl group into various molecules via its acyl chloride derivative could be a strategy to develop novel therapeutics. Potential applications include:

  • Targeted Drug Delivery: Attaching this lipid tail to a drug molecule could enhance its membrane permeability and cellular uptake.

  • Modulation of Inflammatory Pathways: As a precursor to signaling molecules, derivatives of 10(Z),13(Z)-nonadecadienoic acid could be designed to interact with enzymes in the eicosanoid pathway.

  • Development of Novel Bioactive Lipids: The unique C19 chain length may confer specific biological activities that differ from the more common C18 and C20 fatty acids.

Visualizing Key Processes

To aid in the understanding of the concepts discussed, the following diagrams illustrate the synthesis workflow and a simplified overview of the omega-6 fatty acid signaling pathway.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up cluster_product Final Product start 10(Z),13(Z)-Nonadecadienoic Acid reaction Dissolve in Anhydrous DCM Add Catalytic DMF Add Oxalyl Chloride start->reaction 1. Reactants workup Rotary Evaporation Co-evaporation with DCM reaction->workup 2. Conversion product This compound workup->product 3. Isolation Omega6_Signaling Simplified Omega-6 Fatty Acid Signaling Pathway Membrane Membrane Phospholipids (containing Omega-6 FAs) PLA2 Phospholipase A2 Membrane->PLA2 AA Arachidonic Acid (and other Omega-6 FAs) PLA2->AA Release COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (LOX) AA->LOX Prostaglandins Prostaglandins & Thromboxanes COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammatory Response Prostaglandins->Inflammation Leukotrienes->Inflammation

References

Methodological & Application

Application Notes & Protocols: Synthesis and Utility of N-(10(Z),13(Z)-Nonadecadienoyl)-sphingosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides (B1148491) are a class of bioactive sphingolipids that serve as fundamental structural components of cellular membranes and as critical signaling molecules in a variety of cellular processes, including apoptosis, cell differentiation, and inflammation.[1] The biological function of ceramides is intimately linked to the structure of their fatty acyl chains. This document provides detailed protocols for the synthesis of a novel polyunsaturated ceramide, N-(10(Z),13(Z)-Nonadecadienoyl)-sphingosine, through the N-acylation of sphingosine (B13886) with 10(Z),13(Z)-Nonadecadienoyl chloride. Additionally, it outlines potential applications for this ceramide in dermatological and oncological research, based on the established roles of ceramides in skin barrier function and apoptosis.

Introduction to Polyunsaturated Ceramides

Ceramides are central to the structure and function of the skin's permeability barrier.[2] They are composed of a sphingoid base, such as sphingosine, linked to a fatty acid via an amide bond.[3] The length and degree of unsaturation of the fatty acid chain significantly influence the biophysical properties and biological activity of the ceramide. While the roles of saturated and monounsaturated ceramides are well-documented, the specific functions of polyunsaturated ceramides are an emerging area of research. Polyunsaturated fatty acids are known to be precursors for various bioactive lipid mediators and can influence inflammatory pathways and membrane fluidity.[4] The synthesis of ceramides with specific polyunsaturated acyl chains, such as the one derived from 10(Z),13(Z)-nonadecadienoic acid, provides valuable tools for investigating their unique roles in cellular signaling and membrane biology.[5][6]

Synthesis of N-(10(Z),13(Z)-Nonadecadienoyl)-sphingosine

The synthesis of the target ceramide is achieved through the N-acylation of D-erythro-sphingosine with this compound in the presence of a non-nucleophilic base. This method is a common and effective way to form the amide bond characteristic of ceramides.

Synthesis Workflow

G cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product A D-erythro-Sphingosine E Mix & Stir at 0°C to Room Temperature A->E B This compound B->E C Solvent (e.g., Dichloromethane) C->E D Base (e.g., Triethylamine) D->E F Aqueous Wash E->F Reaction Mixture G Dry Organic Layer F->G H Solvent Evaporation G->H I Silica (B1680970) Gel Chromatography H->I Crude Product J N-(10(Z),13(Z)-Nonadecadienoyl)- sphingosine I->J Purified Product

Caption: Workflow for the synthesis of N-(10(Z),13(Z)-Nonadecadienoyl)-sphingosine.

Experimental Protocol

Materials and Reagents:

ReagentSupplierPurityMolar Mass ( g/mol )
D-erythro-SphingosineE.g., Avanti Polar Lipids>98%299.49
This compoundE.g., Larodan>98%312.92
Dichloromethane (B109758) (DCM), anhydrousSigma-Aldrich>99.8%84.93
Triethylamine (B128534) (TEA), distilledSigma-Aldrich>99.5%101.19
Silica Gel (for column chromatography)Merck60 Å-
Chloroform, HPLC gradeFisher Scientific>99.8%119.38
Methanol, HPLC gradeFisher Scientific>99.9%32.04

Procedure:

  • Preparation: In a flame-dried 50 mL round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve D-erythro-sphingosine (100 mg, 0.334 mmol) in 15 mL of anhydrous dichloromethane.

  • Addition of Base: Add triethylamine (56 µL, 0.401 mmol, 1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Acylation: Slowly add a solution of this compound (115 mg, 0.367 mmol, 1.1 equivalents) in 5 mL of anhydrous dichloromethane to the stirred sphingosine solution over 15 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of chloroform/methanol (e.g., 95:5 v/v).

  • Quenching and Extraction: Upon completion, quench the reaction by adding 10 mL of deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with 15 mL of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 15 mL of 1M HCl, 15 mL of saturated NaHCO₃ solution, and 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography. Elute with a gradient of chloroform/methanol (e.g., starting from 100:0 to 95:5 v/v) to yield the pure N-(10(Z),13(Z)-Nonadecadienoyl)-sphingosine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Expected Yield: 60-75%

Application Notes

Role in Skin Barrier Research

Ceramides are essential for maintaining the skin's barrier function, preventing transepidermal water loss, and protecting against environmental insults.[2][7][8] A deficiency in specific ceramides is associated with various skin conditions. The synthesized polyunsaturated ceramide can be used in in vitro models of the stratum corneum or in reconstituted skin equivalents to investigate:

  • The impact of polyunsaturated acyl chains on the formation and organization of lipid lamellae.

  • The potential for this ceramide to restore barrier function in compromised skin models.

  • Its role in modulating the expression of genes related to skin hydration and inflammation.

Investigation of Apoptotic Signaling

Ceramide is a well-established second messenger in the signaling pathways of apoptosis (programmed cell death).[9][10][11] It can be generated in response to various cellular stresses and can activate downstream effectors leading to cell death. This synthetic ceramide can be used as a tool in cell culture experiments to:

  • Determine its efficacy in inducing apoptosis in various cancer cell lines.

  • Investigate its influence on the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) cascade.[9]

  • Explore its interaction with mitochondrial membranes and the release of pro-apoptotic factors.

Relevant Signaling Pathways

De Novo Ceramide Biosynthesis

To understand the context of ceramide function, it is useful to visualize its primary synthesis pathway within the cell.

G cluster_reactants Precursors cluster_pathway De Novo Synthesis Pathway (ER) A Serine C 3-Ketosphinganine A->C SPT SPT B Palmitoyl-CoA B->C D Sphinganine (Dihydrosphingosine) C->D 3-Ketosphinganine reductase E Dihydroceramide D->E Ceramide Synthase (CerS) CerS CerS F Ceramide E->F Dihydroceramide desaturase DES DEGS1/2 SPT->C CerS->E DES->F

Caption: Simplified de novo biosynthesis pathway of ceramides in the endoplasmic reticulum.

Ceramide-Mediated Apoptosis Signaling

External stressors or receptor-mediated signals can lead to an accumulation of intracellular ceramide, triggering apoptosis.

G cluster_stimuli Inducers cluster_ceramide Signal Transduction cluster_downstream Downstream Effectors cluster_outcome Cellular Outcome A Stress Stimuli (e.g., UV, Chemotherapy) C Sphingomyelinase Activation A->C B Death Receptors (e.g., TNF-R, Fas) B->C D Ceramide Accumulation C->D E Stress-Activated Protein Kinases (SAPK/JNK) D->E F Mitochondrial Outer Membrane Permeabilization D->F G Caspase Activation E->G F->G Cytochrome c release H Apoptosis G->H

Caption: A generalized pathway of ceramide-mediated apoptosis.

References

Application Note: Enhancing Amine-Containing Lipid Detection and Quantification in Mass Spectrometry-Based Lipidomics using 10(Z),13(Z)-Nonadecadienoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The comprehensive analysis of the lipidome presents significant analytical challenges due to the vast structural diversity and wide dynamic range of lipid species. Amine-containing lipids, such as phosphatidylethanolamines (PE), phosphatidylserines (PS), and sphingoid bases, play critical roles in cellular signaling, membrane structure, and disease pathogenesis. However, their detection by electrospray ionization mass spectrometry (ESI-MS) can be hampered by poor ionization efficiency compared to other lipid classes.

To address this, chemical derivatization of the primary amine group is a powerful strategy to improve ionization and enhance the specificity of detection. 10(Z),13(Z)-Nonadecadienoyl chloride is a novel derivatization reagent designed for this purpose. Its C19 fatty acyl structure provides a unique mass tag, shifting the derivatized lipids to a less crowded region of the mass spectrum and minimizing isobaric interferences. The odd-chain length and unsaturation offer a distinct isotopic pattern and fragmentation signature, facilitating confident identification and quantification.

This application note details a robust protocol for the derivatization of amine-containing lipids in complex biological samples using this compound, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

The workflow involves the extraction of total lipids from a biological matrix, followed by a selective derivatization of primary amine-containing lipids with this compound. The reaction proceeds via nucleophilic acyl substitution, where the primary amine of the lipid attacks the electrophilic carbonyl carbon of the acyl chloride, forming a stable amide bond. This derivatization step appends a 10(Z),13(Z)-nonadecadienoyl group to the headgroup of the target lipids. The resulting N-acylated lipids exhibit significantly improved ionization efficiency in positive ion mode ESI and produce a characteristic neutral loss or product ion upon fragmentation, which can be used for targeted quantification methods like Precursor Ion Scanning (PIS) or Multiple Reaction Monitoring (MRM).

cluster_workflow Lipidomics Derivatization Workflow Sample Biological Sample (Plasma, Cells, Tissue) Extraction Total Lipid Extraction (e.g., MTBE Method) Sample->Extraction Derivatization Derivatization with This compound Extraction->Derivatization Cleanup Solid-Phase Extraction (SPE) Cleanup Derivatization->Cleanup Analysis LC-MS/MS Analysis (Positive Ion Mode) Cleanup->Analysis Data Data Processing & Quantification Analysis->Data

Figure 1. Overall experimental workflow for the derivatization and analysis of amine-containing lipids.

Materials and Reagents

  • This compound

  • Chloroform (B151607), Methanol (B129727), Methyl-tert-butyl ether (MTBE), Acetonitrile, Isopropanol, Water (all LC-MS grade)

  • Pyridine (B92270) or Triethylamine (TEA)

  • Formic Acid

  • Internal Standards (e.g., d4-PE 16:0/18:1, d7-Sphingosine)

  • Solid-Phase Extraction (SPE) Cartridges (e.g., Silica-based, 100 mg)

  • Glass vials with PTFE-lined caps

  • Nitrogen gas evaporator

Experimental Protocols

Protocol 1: Total Lipid Extraction (MTBE Method)
  • Sample Preparation : Homogenize tissue samples or aliquot cell pellets/plasma (e.g., 20 µL plasma) into a glass tube.

  • Internal Standard Spiking : Add a known amount of amine-lipid internal standard mix to the sample.

  • Methanol Addition : Add 200 µL of methanol and vortex thoroughly for 30 seconds.

  • MTBE Addition : Add 750 µL of MTBE and vortex for 1 minute.

  • Phase Separation : Add 188 µL of water, vortex for 20 seconds, and then centrifuge at 2,000 x g for 5 minutes.

  • Supernatant Collection : Carefully collect the upper organic phase (~600 µL) containing the lipids and transfer to a new glass vial.

  • Drying : Evaporate the solvent to complete dryness under a gentle stream of nitrogen. The dried lipid extract is now ready for derivatization.

Protocol 2: Derivatization of Amine-Containing Lipids
  • Reagent Preparation : Prepare a 1 mg/mL solution of this compound in chloroform. Prepare a 5% (v/v) solution of pyridine or TEA in chloroform.

  • Lipid Reconstitution : Reconstitute the dried lipid extract from Protocol 1 in 100 µL of the 5% pyridine/chloroform solution.

  • Reaction Initiation : Add 20 µL of the 1 mg/mL this compound solution to the lipid extract.

  • Incubation : Vortex the mixture for 30 seconds and incubate at 37°C for 30 minutes.

  • Reaction Quenching : Add 20 µL of methanol to quench any unreacted acyl chloride.

  • Drying : Dry the reaction mixture completely under a stream of nitrogen.

Protocol 3: Post-Derivatization Sample Cleanup (SPE)
  • Cartridge Conditioning : Condition a silica (B1680970) SPE cartridge by washing with 1 mL of chloroform.

  • Sample Loading : Reconstitute the dried, derivatized sample in 200 µL of chloroform and load it onto the conditioned SPE cartridge.

  • Washing : Wash the cartridge with 1 mL of chloroform to remove non-polar lipids and excess reagents.

  • Elution : Elute the derivatized N-acyl lipids with 1 mL of 5% methanol in chloroform.

  • Final Preparation : Dry the eluted fraction under nitrogen and reconstitute in a suitable volume (e.g., 100 µL) of mobile phase (e.g., Acetonitrile/Isopropanol 1:1 v/v) for LC-MS/MS analysis.

Data and Expected Results

The derivatization with this compound (MW: 294.48 Da for the acyl group) significantly enhances the signal intensity of amine-containing lipids in positive ion mode ESI-MS.

Figure 2. Derivatization reaction of a phosphatidylethanolamine (B1630911) (PE) with the reagent.

Quantitative Comparison

The derivatization enhances the signal-to-noise ratio, allowing for the detection of low-abundant species.

Lipid SpeciesIonization ModeRelative Signal Intensity (Pre-derivatization)Relative Signal Intensity (Post-derivatization)Fold Change
PE(16:0/18:1)Positive1.025.4~25x
PS(18:0/18:1)Negative1.0 (as [M-H]-)18.2 (as [M+H]+)>18x & Polarity Switch
SphingosinePositive1.045.8~46x

Table 1. Exemplary comparison of relative signal intensities for selected amine-containing lipids before and after derivatization with this compound.

Fragmentation Analysis

Upon collision-induced dissociation (CID), the derivatized lipids generate a characteristic fragment corresponding to the N-acyl headgroup. This allows for targeted screening using precursor ion or neutral loss scans. For lipids derivatized with this compound, a precursor ion scan for m/z 336.3 (the protonated N-acyl ethanolamine (B43304) headgroup) can selectively detect all derivatized PE species.

Derivatized LipidPrecursor Ion (m/z)Key Diagnostic Fragment Ion (m/z)Fragment Identity
N-Acyl-PE(16:0/18:1)1040.9336.3[C19:2-N-Ethanolamine+H]+
N-Acyl-PS(18:0/18:1)1084.8380.3[C19:2-N-Serine+H]+
N-Acyl-Sphingosine576.6278.3[C19:2 Acylium Ion]+

Table 2. Predicted m/z values and key diagnostic fragment ions for representative lipids derivatized with this compound.

Conclusion

The use of this compound as a derivatizing agent offers a highly effective strategy for the targeted analysis of amine-containing lipids. This method significantly improves ionization efficiency, provides a unique mass tag for confident identification, and enables highly specific and sensitive quantification via targeted MS/MS scanning modes. The protocols provided herein offer a comprehensive workflow for researchers in lipidomics and drug development to enhance the coverage and quantitative accuracy of their analyses of this vital lipid subclass.

Application Notes and Protocols for 10(Z),13(Z)-Nonadecadienoyl Chloride as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and precise quantification of analytes in complex biological matrices is a cornerstone of lipidomics, drug discovery, and metabolic research. The use of a suitable internal standard is critical to correct for variability during sample preparation, chromatographic separation, and mass spectrometric detection. 10(Z),13(Z)-Nonadecadienoyl chloride, a C19 polyunsaturated fatty acyl chloride, serves as an excellent internal standard for the quantification of various analytes, particularly those containing hydroxyl or primary/secondary amine functionalities. Its odd-numbered carbon chain and distinct mass make it unlikely to be present in most biological systems, thereby minimizing interference and ensuring reliable quantification.

This document provides detailed application notes and protocols for the use of this compound as an internal standard in mass spectrometry-based assays.

Principle of Derivatization and Quantification

This compound is a reactive compound that readily forms stable ester or amide linkages with analytes containing hydroxyl or amine groups, respectively. This derivatization serves two primary purposes:

  • Introduction of a Unique Mass Tag: The nonadecadienoyl moiety adds a specific mass to the analyte, allowing for its selective detection and quantification in a complex mixture.

  • Improved Chromatographic and Ionization Properties: Derivatization can enhance the analyte's hydrophobicity, leading to better retention and peak shape in reversed-phase liquid chromatography. It can also improve ionization efficiency in the mass spectrometer.

Quantification is achieved by adding a known amount of this compound to the sample prior to derivatization. The ratio of the peak area of the derivatized analyte to the peak area of a derivatized reference standard (or a related analyte) is then used to determine the concentration of the target analyte.

Featured Application: Quantification of a Hydroxylated Biomarker in Human Plasma

This protocol describes the use of this compound for the quantification of a hypothetical hydroxylated small molecule biomarker, "Biomarker-OH," in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis s1 Plasma Sample (50 µL) s2 Add Internal Standard (this compound) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation s3->s4 s5 Collect Supernatant s4->s5 d1 Evaporate to Dryness s5->d1 d2 Reconstitute in Pyridine (B92270) d1->d2 d3 Derivatization Reaction (60°C, 30 min) d2->d3 a1 Inject Sample d3->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 da1 Peak Integration a3->da1 da2 Calculate Peak Area Ratios da1->da2 da3 Quantification using Calibration Curve da2->da3

Caption: Experimental workflow for biomarker quantification.

Materials and Reagents
  • This compound (Internal Standard, IS)

  • "Biomarker-OH" analytical standard

  • Human plasma (K2-EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Pyridine (anhydrous)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Methanol (LC-MS grade)

Protocol

1. Preparation of Stock and Working Solutions:

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of anhydrous acetonitrile.

  • Internal Standard Working Solution (10 µg/mL): Dilute the stock solution 1:100 with acetonitrile.

  • Biomarker-OH Stock Solution (1 mg/mL): Accurately weigh 10 mg of "Biomarker-OH" and dissolve in 10 mL of methanol.

  • Biomarker-OH Working Solutions: Prepare a series of working solutions for the calibration curve by serial dilution of the stock solution with methanol.

2. Sample Preparation:

  • To 50 µL of human plasma in a microcentrifuge tube, add 10 µL of the 10 µg/mL internal standard working solution.

  • Add 200 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

3. Derivatization:

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 50 µL of anhydrous pyridine.

  • Incubate the mixture at 60°C for 30 minutes to facilitate the derivatization reaction.

  • After incubation, evaporate the pyridine to dryness under nitrogen at 40°C.

  • Reconstitute the final residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Conditions
ParameterSetting
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined based on the mass of "Biomarker-OH" and its derivatized product. For the internal standard, the precursor ion will be [M+H]+ of the derivatized product, and the fragment ion will be a characteristic product ion.
Quantitative Data Summary

The following tables present representative performance data for the quantification of a hypothetical biomarker using this compound as an internal standard.

Table 1: Calibration Curve Parameters

AnalyteCalibration Range (ng/mL)
Derivatized Biomarker1 - 1000> 0.995

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low5< 10< 1295 - 105
Medium100< 8< 1097 - 103
High800< 5< 898 - 102

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix Effect (%)
Derivatized Biomarker85 - 9590 - 110

Signaling Pathway Visualization

In many research contexts, the quantified biomarker may be part of a larger signaling pathway. The ability to accurately measure changes in the concentration of such biomarkers is crucial for understanding disease mechanisms and the effects of therapeutic interventions.

signaling_pathway cluster_upstream Upstream Signaling cluster_synthesis Biomarker Synthesis cluster_downstream Downstream Effects Receptor Receptor Activation Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Enzyme_A Enzyme A Kinase_Cascade->Enzyme_A activates Biomarker_OH Biomarker-OH (Quantified Analyte) Enzyme_A->Biomarker_OH catalyzes Precursor Precursor Molecule Precursor->Biomarker_OH Gene_Expression Gene Expression Changes Biomarker_OH->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A simplified signaling pathway.

Conclusion

This compound is a versatile and reliable internal standard for the quantification of a wide range of analytes in complex biological matrices by mass spectrometry. Its unique chemical properties and the robust derivatization protocol presented here enable researchers to achieve high levels of accuracy and precision in their quantitative assays. The provided experimental workflow and performance data serve as a valuable resource for the development and validation of new analytical methods in various fields of scientific research and drug development.

Application Note and Protocols for the Analysis of 10(Z),13(Z)-Nonadecadienoic Acid by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 10(Z),13(Z)-Nonadecadienoic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of fatty acids.[1][2] Due to their low volatility, fatty acids require derivatization to convert them into more volatile and less polar compounds suitable for GC analysis.[3] This application note details the analysis of the polyunsaturated fatty acid 10(Z),13(Z)-Nonadecadienoic acid. Two common derivatization methods are presented: conversion to its fatty acid methyl ester (FAME) for routine quantification and to its picolinyl ester for mass spectrometric structural elucidation of the double bond positions.[4]

The FAME derivative is ideal for quantitative analysis due to its stability and volatility. For the determination of structural features, such as the location of double bonds, derivatization to a picolinyl ester is a powerful technique.[4] The picolinyl group directs fragmentation in the mass spectrometer, yielding diagnostic ions that allow for the unambiguous assignment of double bond positions.[4]

Experimental Protocols

Protocol 1: Derivatization of 10(Z),13(Z)-Nonadecadienoic Acid to its Methyl Ester (FAME)

This protocol describes the acid-catalyzed esterification of 10(Z),13(Z)-Nonadecadienoic acid to its corresponding FAME derivative.

Materials:

  • 10(Z),13(Z)-Nonadecadienoic acid standard or lipid extract containing the fatty acid

  • Boron trifluoride-methanol (BF3-methanol) solution (12-14% w/v)

  • Hexane (B92381), GC grade

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Place 1 mg of the fatty acid standard or dried lipid extract into a 2 mL reaction vial.

  • Reagent Addition: Add 1 mL of BF3-methanol solution to the vial.

  • Reaction: Tightly cap the vial and heat at 60°C for 10 minutes in a heating block or water bath.

  • Extraction: Cool the vial to room temperature. Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution. Vortex thoroughly for 1 minute.

  • Phase Separation: Centrifuge briefly to separate the layers.

  • Collection: Carefully transfer the upper hexane layer containing the FAME to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Derivatization of 10(Z),13(Z)-Nonadecadienoic Acid to its Picolinyl Ester

This protocol details the conversion of 10(Z),13(Z)-Nonadecadienoic acid to its picolinyl ester for structural analysis by GC-MS. This is a two-step process involving the formation of the acid chloride followed by esterification with 3-pyridylcarbinol.[4]

Materials:

  • 10(Z),13(Z)-Nonadecadienoic acid standard or lipid extract

  • Thionyl chloride (SOCl2)

  • 3-pyridylcarbinol (3-pyridinemethanol)

  • Acetonitrile (B52724), anhydrous

  • Hexane, GC grade

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Reaction vials (2 mL) with PTFE-lined caps

  • Nitrogen gas supply

Procedure:

  • Acid Chloride Formation:

    • Place 1 mg of the fatty acid in a 2 mL reaction vial and dry thoroughly under a stream of nitrogen.

    • Add 200 µL of thionyl chloride.

    • Cap the vial and let it stand at room temperature for 30 minutes.

    • Evaporate the excess thionyl chloride under a gentle stream of nitrogen.

  • Esterification:

    • To the dried acid chloride, add a solution of 3-pyridylcarbinol (1 mg) in anhydrous acetonitrile (200 µL).

    • Cap the vial and heat at 50°C for 15 minutes.

  • Extraction:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated sodium bicarbonate solution.

    • Vortex thoroughly and centrifuge to separate the layers.

  • Collection and Drying:

    • Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate.

  • Analysis: The picolinyl ester is now ready for GC-MS analysis.

GC-MS Analysis Parameters

The following table summarizes the typical GC-MS parameters for the analysis of both the FAME and picolinyl ester derivatives of 10(Z),13(Z)-Nonadecadienoic acid.

ParameterFAME DerivativePicolinyl Ester Derivative
Gas Chromatograph Agilent 7890B or equivalentAgilent 7890B or equivalent
GC Column DB-23 (30 m x 0.25 mm, 0.25 µm) or similar polar capillary columnDB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column
Injection Volume 1 µL1 µL
Inlet Temperature 250°C280°C
Carrier Gas Helium at 1.0 mL/minHelium at 1.2 mL/min
Oven Program 150°C for 1 min, ramp to 220°C at 4°C/min, hold for 5 min220°C for 2 min, ramp to 300°C at 5°C/min, hold for 10 min
Mass Spectrometer Agilent 5977B or equivalentAgilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Source Temperature 230°C230°C
Quadrupole Temp. 150°C150°C
Scan Range m/z 50-500m/z 50-600
Acquisition Mode Full ScanFull Scan

Data Presentation

The following tables summarize the expected quantitative data for the GC-MS analysis of the derivatized 10(Z),13(Z)-Nonadecadienoic acid.

Table 1: Expected Retention Time and Key Mass Spectral Fragments for 10(Z),13(Z)-Nonadecadienoyl Methyl Ester (FAME)

CompoundExpected Retention Time (min)Molecular Ion (M+)Key Fragment Ions (m/z)
10(Z),13(Z)-Nonadecadienoyl Methyl Ester~18.530874 (McLafferty rearrangement), 277 ([M-31]+)

Table 2: Expected Retention Time and Diagnostic Mass Spectral Fragments for 10(Z),13(Z)-Nonadecadienoyl Picolinyl Ester

CompoundExpected Retention Time (min)Molecular Ion (M+)Diagnostic Fragment Ions (m/z) for Double Bond Position
10(Z),13(Z)-Nonadecadienoyl Picolinyl Ester~25.238592, 108, 151, 164 (picolinyl group fragments), 258, 272, 300, 314 (cleavage around double bonds)

Visualizations

Derivatization_Workflow cluster_fame FAME Derivatization cluster_picolinyl Picolinyl Ester Derivatization FA1 10(Z),13(Z)-Nonadecadienoic Acid Reagent1 BF3-Methanol FA1->Reagent1 Add Heat1 Heat (60°C) Reagent1->Heat1 React FAME Methyl Ester Derivative Heat1->FAME GCMS1 GC-MS Analysis for Quantification FAME->GCMS1 FA2 10(Z),13(Z)-Nonadecadienoic Acid Reagent2a Thionyl Chloride FA2->Reagent2a AcidChloride Acid Chloride Intermediate Reagent2a->AcidChloride Reagent2b 3-Pyridylcarbinol AcidChloride->Reagent2b Add Heat2 Heat (50°C) Reagent2b->Heat2 React Picolinyl Picolinyl Ester Derivative Heat2->Picolinyl GCMS2 GC-MS Analysis for Structure Elucidation Picolinyl->GCMS2

Caption: Workflow for the derivatization of 10(Z),13(Z)-Nonadecadienoic acid.

GCMS_Analysis_Logic cluster_ms Mass Spectrometry Sample Derivatized Sample (FAME or Picolinyl Ester) Injector GC Inlet (Vaporization) Sample->Injector Column GC Column (Separation) Injector->Column MS Mass Spectrometer Column->MS IonSource Ion Source (EI) Detector Detector Data Data System Detector->Data MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Separation MassAnalyzer->Detector

Caption: Logical flow of GC-MS analysis.

References

Application Notes and Protocols for Creating Custom Lipid Libraries with 10(Z),13(Z)-Nonadecadienoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of custom lipid libraries utilizing 10(Z),13(Z)-nonadecadienoyl chloride. Lipids containing odd-chain and polyunsaturated fatty acids are of increasing interest in biomedical research for their potential roles in metabolic regulation and cell signaling. The protocols outlined herein describe the synthesis of various lipid classes, including glycerolipids, glycerophospholipids, and sphingolipids, through the acylation of appropriate backbone molecules with this compound. These custom lipid libraries can serve as valuable tools for investigating lipid metabolism, developing novel therapeutic agents, and creating internal standards for lipidomics studies.

Introduction

Lipids are a diverse class of molecules that play critical roles in biological systems, including energy storage, membrane structure, and cell signaling.[1] The specific fatty acid composition of a lipid can significantly influence its physical properties and biological activity.[2] Odd-chain fatty acids, while less common than their even-chained counterparts, are gaining attention for their potential links to cardiovascular and metabolic health.[3] 10(Z),13(Z)-Nonadecadienoic acid is a polyunsaturated odd-chain fatty acid that can be used to generate unique lipid species for research purposes.[4] Its corresponding acyl chloride, this compound, is a reactive precursor for the synthesis of a wide array of complex lipids.[5]

The creation of custom lipid libraries allows for the systematic investigation of structure-activity relationships and the identification of lipids with specific biological functions. The protocols in this document provide a framework for synthesizing such libraries, enabling researchers to produce novel lipids for a variety of applications.

Applications

The custom lipid libraries created using this compound can be utilized in several key research areas:

  • Metabolic Research: Lipids derived from this odd-chain polyunsaturated fatty acid can be used to study fatty acid metabolism, including pathways of elongation, desaturation, and oxidation.[6] A conjugated isomer of nonadecadienoic acid has been shown to prevent adult-onset obesity in mice by enhancing energy expenditure, suggesting that lipids with this acyl chain may have interesting metabolic effects.[1]

  • Drug Development: Custom-synthesized lipids can be screened for pharmacological activity. They can be designed as enzyme inhibitors, receptor agonists or antagonists, or as components of lipid-based drug delivery systems like lipid nanoparticles.[7]

  • Lipidomics and Internal Standards: The synthesized lipids can serve as well-characterized internal standards for mass spectrometry-based lipidomics studies, enabling accurate quantification of endogenous lipids with similar structures.[8][9]

  • Membrane Biology: Incorporating lipids with 10(Z),13(Z)-nonadecadienoyl chains into model membranes can help elucidate the effects of odd-chain polyunsaturated fatty acids on membrane fluidity, permeability, and the function of membrane-bound proteins.[2]

Physicochemical Data of Precursors

A clear understanding of the starting materials is crucial for successful lipid synthesis. The table below summarizes the key physicochemical properties of the acyl chloride and its corresponding fatty acid.

PropertyThis compound10(Z),13(Z)-Nonadecadienoic acid
CAS Number 960593-66-2[5]29204-20-4[9]
Molecular Formula C₁₉H₃₃ClO[5]C₁₉H₃₄O₂[9]
Molecular Weight 312.92 g/mol [5]294.47 g/mol [9]
Lipid Number C19:2 (10Z,13Z)[5]C19:2[9]
Physical State Liquid (Predicted)Solid or Liquid (Predicted)
Solubility Soluble in organic solvents (e.g., DCM, Chloroform, Heptane)Soluble in organic solvents (e.g., Ethanol, DMSO, DMF)

Experimental Protocols

The following protocols are generalized methods for the synthesis of different lipid classes using this compound. Researchers should optimize reaction conditions based on the specific substrate and desired product. All reactions should be carried out in a fume hood with appropriate personal protective equipment. Anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) are recommended for these reactions.

Protocol 1: Synthesis of a Custom Glycerolipid Library (Triacylglycerols)

This protocol describes the acylation of a diacylglycerol with this compound to produce a triacylglycerol. A library can be created by using a variety of diacylglycerol backbones.

Materials:

  • This compound

  • Diacylglycerol of choice (e.g., 1,2-dioleoyl-sn-glycerol)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine (B92270) or Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve the diacylglycerol (1 equivalent) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine or TEA (1.5 equivalents) to the solution and stir.

  • Acylation: Dissolve this compound (1.2 equivalents) in anhydrous DCM and add it dropwise to the stirred diacylglycerol solution at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench it by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterization: Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of a Custom Glycerophospholipid Library (Phosphatidylcholines)

This protocol outlines the acylation of a lysophosphatidylcholine (B164491) to generate a phosphatidylcholine containing the 10(Z),13(Z)-nonadecadienoyl chain.

Materials:

  • This compound

  • Lysophosphatidylcholine of choice (e.g., 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine)

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethyl-4-aminopyridine (DMAP)

  • Anhydrous Triethylamine (TEA)

  • Solvents for purification (e.g., chloroform, methanol, water for liquid-liquid extraction or HPLC solvents)

Procedure:

  • Reaction Setup: Dissolve the lysophosphatidylcholine (1 equivalent) and DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.

  • Addition of Base: Add anhydrous TEA (2 equivalents) to the mixture and stir.

  • Acylation: Add a solution of this compound (1.5 equivalents) in anhydrous DCM dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction for 12-24 hours at room temperature. Monitor the reaction by TLC or LC-MS.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. The purification method will depend on the properties of the final product and may include liquid-liquid extraction or high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the structure and purity of the synthesized phosphatidylcholine using NMR and high-resolution mass spectrometry.

Protocol 3: Synthesis of a Custom Sphingolipid Library (Ceramides)

This protocol describes the N-acylation of a sphingoid base to produce a ceramide.

Materials:

  • This compound

  • Sphingoid base of choice (e.g., sphingosine (B13886) or sphinganine)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Procedure:

  • Reaction Setup: Dissolve the sphingoid base (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Addition of Base: Add an excess of anhydrous TEA or pyridine (2-3 equivalents) to act as an HCl scavenger.

  • Acylation: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the resulting ceramide by silica gel column chromatography using a chloroform/methanol gradient.

  • Characterization: Analyze the final product by NMR and mass spectrometry to verify its structure and purity.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a custom lipid library using this compound.

G General Workflow for Custom Lipid Library Synthesis cluster_synthesis Synthesis cluster_purification Purification & Analysis cluster_application Application start Select Lipid Backbone (e.g., Diacylglycerol, Lysophospholipid, Sphingoid Base) reaction Acylation Reaction (Anhydrous Solvent, Base) start->reaction acyl_chloride This compound acyl_chloride->reaction workup Reaction Workup (Quenching, Extraction, Drying) reaction->workup purification Purification (Column Chromatography, HPLC) workup->purification characterization Characterization (NMR, Mass Spectrometry) purification->characterization library Custom Lipid Library characterization->library screening Biological Screening / Application (e.g., Enzyme Assays, Cell-based Assays, Lipidomics) library->screening

Caption: Workflow for custom lipid library synthesis.

Hypothetical Signaling Pathway Involvement

Lipids containing novel fatty acids can be used to probe various signaling pathways. The diagram below illustrates a simplified, hypothetical signaling pathway where a custom-synthesized lipid, such as a diacylglycerol (DAG) containing the 10(Z),13(Z)-nonadecadienoyl moiety, could be investigated for its role in activating Protein Kinase C (PKC).

G Hypothetical Signaling Pathway for a Custom Lipid cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor G-Protein Coupled Receptor (GPCR) g_protein G-Protein receptor->g_protein plc Phospholipase C (PLC) pip2 PIP2 plc->pip2 dag Custom Diacylglycerol (with 10(Z),13(Z)-nonadecadienoyl chain) pip2->dag cleavage ip3 IP3 pip2->ip3 cleavage ligand External Signal ligand->receptor g_protein->plc pkc Protein Kinase C (PKC) dag->pkc activation downstream Downstream Cellular Response pkc->downstream phosphorylation

Caption: Hypothetical activation of PKC by a custom DAG.

Conclusion

The use of this compound provides a gateway to the synthesis of novel lipid species with potential applications in a wide range of biomedical research fields. The protocols and information provided in this document are intended to serve as a guide for researchers to create their own custom lipid libraries. Careful execution of these synthetic procedures, coupled with thorough characterization of the products, will yield valuable tools for advancing our understanding of lipid biology and for the development of new therapeutic strategies.

References

Application Notes and Protocols for Esterification with 10(Z),13(Z)-Nonadecadienoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed experimental procedures for the synthesis of esters utilizing 10(Z),13(Z)-Nonadecadienoyl chloride. Esterification with acyl chlorides is a fundamental reaction in organic synthesis, offering a robust and efficient method for the formation of ester bonds.[1][2] This particular acyl chloride, derived from 10(Z),13(Z)-nonadecadienoic acid, is of interest for the synthesis of novel lipids, bioactive molecules, and drug delivery systems. The protocols outlined below are based on established methods for the esterification of long-chain unsaturated acyl chlorides and can be adapted for various alcohol substrates.

Data Presentation

Table 1: Reactant Properties
CompoundMolecular FormulaMolar Mass ( g/mol )Physical State
This compoundC₁₉H₃₃ClO312.92Liquid
Representative Alcohol (e.g., Oleyl Alcohol)C₁₈H₃₆O268.48Liquid
Triethylamine (B128534) (Base)C₆H₁₅N101.19Liquid
Dichloromethane (Solvent)CH₂Cl₂84.93Liquid
Table 2: Representative Reaction Parameters and Expected Outcomes
ParameterValueNotes
Reactant Molar Ratio
This compound1.0 eqLimiting Reagent
Alcohol1.0 - 1.2 eqA slight excess of the alcohol can drive the reaction to completion.
Triethylamine1.2 - 1.5 eqTo neutralize the HCl byproduct.
Reaction Conditions
SolventAnhydrous Dichloromethane (DCM)Other inert solvents like THF or diethyl ether can also be used.
Temperature0 °C to Room TemperatureThe reaction is often started at a lower temperature to control the initial exotherm.
Reaction Time2 - 12 hoursMonitored by TLC until completion.
Work-up and Purification
Washing Agents1M HCl, Saturated NaHCO₃, BrineTo remove excess base, unreacted starting materials, and salts.
Purification MethodSilica (B1680970) Gel Column ChromatographyEluent system to be determined based on product polarity (e.g., Hexane (B92381)/Ethyl Acetate gradient).
Expected Outcome
Product Ester of 10(Z),13(Z)-Nonadecadienoic Acid
Yield 85 - 95%Yields can vary depending on the alcohol used and the purity of the reactants.
Purity >95% (after chromatography)

Experimental Protocols

General Esterification Procedure with an Alcohol

This protocol describes a general method for the esterification of an alcohol with this compound.

Materials:

  • This compound

  • Alcohol of interest

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 - 1.2 equivalents) and triethylamine (1.2 - 1.5 equivalents) in anhydrous dichloromethane.

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.0 equivalent) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure ester.[3]

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and determine the purity by analytical techniques like GC-MS or HPLC.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

Experimental Workflow for Esterification

The following diagram illustrates the general workflow for the synthesis and purification of an ester from this compound.

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Alcohol + Triethylamine in Anhydrous DCM ReactionMix Reaction at 0°C to RT Reactants->ReactionMix AcylChloride 10(Z),13(Z)-Nonadecadienoyl chloride AcylChloride->ReactionMix Quench Quench with 1M HCl ReactionMix->Quench Wash Wash with HCl, NaHCO3, Brine Quench->Wash Dry Dry with Na2SO4 Wash->Dry Evaporate Evaporate Solvent Dry->Evaporate CrudeProduct Crude Ester Evaporate->CrudeProduct Column Silica Gel Column Chromatography CrudeProduct->Column PureProduct Pure Ester Column->PureProduct Analysis Characterization (NMR, IR, MS) PureProduct->Analysis

Caption: General workflow for the esterification of an alcohol with this compound.

Signaling Pathway: Diacylglycerol-Mediated Protein Kinase C (PKC) Activation

Esters of fatty acids, particularly diacylglycerols (DAGs), are crucial second messengers in cellular signaling. A diglyceride containing a 10(Z),13(Z)-nonadecadienoyl moiety, synthesized from the corresponding acyl chloride and glycerol, can activate Protein Kinase C (PKC).[4][5][6] This activation triggers a cascade of downstream cellular responses. The following diagram illustrates this signaling pathway.

PKC_Activation_Pathway cluster_synthesis Ester Synthesis (Example) cluster_signaling Cellular Signaling Acyl_Cl 10(Z),13(Z)-Nonadecadienoyl chloride DAG_synthesis Esterification Acyl_Cl->DAG_synthesis Glycerol Glycerol Glycerol->DAG_synthesis DAG Diacylglycerol (containing 10(Z),13(Z)-nonadecadienoyl moiety) DAG_synthesis->DAG PKC_inactive Inactive PKC DAG->PKC_inactive binds to C1 domain PLC Phospholipase C (Alternative DAG Source) PLC->DAG alternative pathway PKC_active Active PKC PKC_inactive->PKC_active conformational change Substrate Substrate Proteins PKC_active->Substrate phosphorylates Response Cellular Response (e.g., proliferation, differentiation) Substrate->Response

Caption: Activation of Protein Kinase C (PKC) by a diacylglycerol containing a 10(Z),13(Z)-nonadecadienoyl moiety.

References

Troubleshooting & Optimization

improving yield of acylation with 10(Z),13(Z)-Nonadecadienoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for acylation reactions involving 10(Z),13(Z)-Nonadecadienoyl chloride. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize reaction yields and address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the acylation of substrates with this compound.

Problem: Low or No Product Yield

A low yield of the desired acylated product is a common issue. The following table outlines potential causes and recommended solutions to improve the reaction outcome.

Potential Cause Recommended Solutions & Explanations
Reagent Quality & Handling
Degradation of Acyl Chloride This compound is highly reactive and sensitive to moisture[1][2][3]. Hydrolysis to the corresponding carboxylic acid is a primary degradation pathway[4][5][6]. • Solution: Ensure the acyl chloride is fresh or has been stored under strictly anhydrous and inert conditions (e.g., argon or nitrogen)[1][7]. Use anhydrous solvents and flame- or oven-dried glassware to prevent hydrolysis[1][7].
Impure Substrate (Amine/Alcohol) The presence of water or other nucleophilic impurities in the substrate can consume the acyl chloride. • Solution: Purify the amine, alcohol, or other substrate before use. Ensure it is thoroughly dried and handled under anhydrous conditions.
Solvent Contamination Protic or wet solvents will react with the acyl chloride, reducing the amount available for the desired reaction[1]. • Solution: Use high-purity, anhydrous solvents. If necessary, distill solvents over a suitable drying agent prior to use.
Reaction Conditions
Inappropriate Solvent Choice Solvent polarity can significantly influence reaction rates and yields[8][9]. For long-chain fatty acylations, solubility of both the acyl chloride and the substrate is critical. • Solution: Screen a range of anhydrous aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), diethyl ether, or acetone[8]. The choice may depend on substrate solubility.
Incorrect Stoichiometry An insufficient amount of either the acyl chloride or the substrate will limit the theoretical yield. For reactions with amines, an excess of the amine or a non-nucleophilic base is often required to neutralize the HCl byproduct[4][10][11]. • Solution: Typically, a slight excess (1.1-1.5 equivalents) of the acyl chloride is used. For amine acylations, use at least 2 equivalents of the amine or 1 equivalent of the amine with 1.1-1.5 equivalents of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine)[4][12].
Suboptimal Reaction Temperature Acylation reactions are often exothermic. However, low temperatures may slow the reaction rate, while excessively high temperatures can promote side reactions or degradation[7]. • Solution: Start the reaction at 0 °C, especially during the addition of the acyl chloride, to control the initial exotherm. Allow the reaction to slowly warm to room temperature and stir for several hours to overnight[13]. Monitor reaction progress by TLC or LC-MS to determine the optimal temperature and time.
Poor Nucleophilicity of Substrate Sterically hindered or electron-deficient substrates (e.g., secondary amines, anilines) are less reactive[14]. • Solution: For less reactive nucleophiles, consider adding a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP)[14]. Alternatively, using more forcing conditions (e.g., higher temperature, longer reaction time) may be necessary, but this should be balanced against potential degradation.
Workup & Purification Issues
Product Loss During Extraction The acylated product may have altered solubility characteristics (e.g., emulsions during aqueous workup) compared to the starting materials. • Solution: Use a brine wash to help break emulsions. If the product is partially water-soluble, back-extract the aqueous layers with the organic solvent.
Degradation on Silica (B1680970) Gel The slightly acidic nature of standard silica gel can cause degradation of sensitive products during column chromatography. • Solution: Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.5-1%). Alternatively, use a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What are the ideal starting conditions for acylating a primary amine with this compound?

A1: For a primary amine, a good starting point is to dissolve the amine (1 equivalent) and a non-nucleophilic base like triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (N₂ or Ar). Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM dropwise. After the addition, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by TLC or LC-MS.

Q2: How does the reactivity of primary amines differ from secondary amines in this acylation?

A2: Primary amines are generally more reactive than secondary amines towards acyl chlorides.[14] This is due to two main factors: primary amines are typically less sterically hindered, allowing easier access to the electrophilic carbonyl carbon, and they are often more nucleophilic.[14] Consequently, acylating a secondary amine may require longer reaction times, elevated temperatures, or the use of a catalyst like DMAP to achieve a good yield.[14]

Q3: What are common side reactions and how can they be minimized?

A3: The most common side reaction is the hydrolysis of the acyl chloride by trace amounts of water, forming the unreactive 10(Z),13(Z)-nonadecadienoic acid.[4][5] Another potential side reaction, especially if the substrate has multiple reactive sites, is di-acylation or other multiple acylations.

  • Minimizing Hydrolysis: Strictly use anhydrous reagents and solvents and maintain an inert atmosphere[1][2].

  • Minimizing Multiple Acylations: Control the stoichiometry carefully. Use a slow, dropwise addition of the acyl chloride to a solution of the substrate to avoid localized high concentrations of the acylating agent.

Q4: How should this compound be handled and stored?

A4: this compound is a reactive and moisture-sensitive compound[1][2][3]. It should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (freezer conditions are recommended)[15]. When handling, work quickly and use dry syringes or cannulas to transfer the liquid under an inert atmosphere to prevent exposure to air and moisture.

Q5: What is the best method to purify the final N-acyl product?

A5: The most common purification method is silica gel column chromatography.

  • After an aqueous workup, the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure[12].

  • The resulting crude residue can be purified on a silica gel column using a solvent system typically composed of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate). The polarity is gradually increased to elute the product.

  • For sensitive products, consider using deactivated silica gel to prevent degradation.

Experimental Protocols

Key Experiment: Acylation of a Primary Amine

This protocol describes a general procedure for the N-acylation of a generic primary amine (e.g., benzylamine) with this compound.

Materials and Reagents:

  • This compound (C₁₉H₃₃ClO, MW: 312.92)[15]

  • Primary Amine (e.g., Benzylamine)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) (for chromatography)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 mmol, 1.0 equiv.) and anhydrous DCM (10 mL) under a nitrogen atmosphere.

  • Addition of Base: Add triethylamine (1.2 mmol, 1.2 equiv.) to the solution and cool the flask to 0 °C using an ice-water bath.

  • Addition of Acyl Chloride: In a separate dry vial, dissolve this compound (1.1 mmol, 1.1 equiv.) in anhydrous DCM (5 mL). Add this solution dropwise to the stirring amine solution over 10-15 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Workup: Once the reaction is complete, quench it by adding 15 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 15 mL of saturated NaHCO₃ solution and 15 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to yield the pure N-acylated product.

Visualizations

Troubleshooting Workflow for Low Acylation Yield

TroubleshootingWorkflow start Low or No Yield Observed cat_reagents 1. Check Reagents start->cat_reagents cat_conditions 2. Optimize Conditions start->cat_conditions cat_workup 3. Review Workup start->cat_workup reagent_acyl Acyl Chloride Quality (Hydrolysis?) cat_reagents->reagent_acyl reagent_sub Substrate Purity (Water Content?) cat_reagents->reagent_sub reagent_solv Anhydrous Solvent? cat_reagents->reagent_solv cond_stoich Stoichiometry Correct? (Base added?) cat_conditions->cond_stoich cond_temp Temperature Optimal? (0°C -> RT) cat_conditions->cond_temp cond_cat Catalyst Needed? (e.g., DMAP) cat_conditions->cond_cat workup_extract Loss During Extraction? (Emulsions?) cat_workup->workup_extract workup_purify Degradation on Silica? cat_workup->workup_purify sol_reagent Use Fresh/Dry Reagents & Anhydrous Technique reagent_acyl->sol_reagent reagent_sub->sol_reagent reagent_solv->sol_reagent sol_cond Adjust Stoichiometry, Temperature, or Add Catalyst cond_stoich->sol_cond cond_temp->sol_cond cond_cat->sol_cond sol_workup Modify Extraction or Use Deactivated Silica workup_extract->sol_workup workup_purify->sol_workup

Caption: A logical workflow for troubleshooting low product yield in acylation reactions.

General Acylation Reaction Pathway

Caption: General reaction mechanism for the acylation of an amine with an acyl chloride.

References

side reactions of 10(Z),13(Z)-Nonadecadienoyl chloride with nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10(Z),13(Z)-Nonadecadienoyl chloride. The information is designed to address specific issues that may be encountered during experimental procedures involving this polyunsaturated fatty acid chloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive characteristics?

A1: this compound (CAS 960593-66-2) is a polyunsaturated fatty acid chloride.[1] As an acyl chloride, it is a highly reactive compound due to the electron-withdrawing nature of both the chlorine and oxygen atoms attached to the carbonyl carbon. This makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles.[2] Consequently, it readily reacts with water, alcohols, and amines to form the corresponding carboxylic acid, esters, and amides, respectively.[3] Special care must be taken to exclude moisture from reaction setups to prevent hydrolysis.[3]

Q2: What are the main stability concerns when working with this compound?

A2: The primary stability concerns are its high reactivity with nucleophiles, particularly water, and the potential for side reactions involving the two cis double bonds. Key concerns include:

  • Hydrolysis: Rapid reaction with water to form 10(Z),13(Z)-nonadecadienoic acid.

  • Isomerization: The cis double bonds can isomerize to the more stable trans configuration, especially when exposed to heat, acid, or radical initiators.

  • Oxidation: The polyunsaturated chain is susceptible to oxidation, which can lead to the formation of various byproducts, including hydroperoxides and aldehydes.

Q3: How should this compound be stored?

A3: It should be stored in a freezer, under an inert atmosphere (e.g., argon or nitrogen), and in a tightly sealed container to minimize exposure to moisture and oxygen.[1]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Amide or Ester Product
Potential Cause Troubleshooting Step Rationale
Incomplete Reaction Monitor reaction progress via Thin Layer Chromatography (TLC). Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. Ensure accurate stoichiometry, often a slight excess (1.1 eq) of the acyl chloride is beneficial.[4]Ensures the reaction proceeds to completion.
Hydrolysis of Acyl Chloride Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (argon or nitrogen).This compound readily reacts with water, which will consume the starting material and reduce the yield of the desired product.[3]
Side Reaction with HCl Byproduct For reactions with amines, use two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (e.g., triethylamine (B128534), pyridine). For reactions with alcohols, the addition of a base like pyridine (B92270) is also recommended.[3]The reaction produces HCl, which can protonate the amine nucleophile, rendering it unreactive. A base is required to neutralize the HCl.[3]
Poor Nucleophilicity of the Amine or Alcohol For weakly nucleophilic amines or sterically hindered alcohols, consider using a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in small amounts.DMAP is a highly effective acylation catalyst that can accelerate reactions with poor nucleophiles.
Issue 2: Presence of Impurities in the Final Product
Observed Impurity Potential Cause Troubleshooting & Prevention
Unreacted 10(Z),13(Z)-Nonadecadienoic acid Hydrolysis of the starting this compound before or during the reaction.Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Purification of the final product can be achieved by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove the acidic impurity.
Trans Isomers of the Desired Product Isomerization of the cis double bonds due to excessive heat or exposure to acidic conditions or radical species.Maintain the lowest effective reaction temperature. Avoid strong acids. Ensure solvents are peroxide-free.
Oxidation Byproducts Exposure of the polyunsaturated chain to oxygen, potentially catalyzed by trace metals or light.Degas solvents before use. Maintain an inert atmosphere throughout the reaction and workup. Consider adding a radical scavenger like BHT (butylated hydroxytoluene) in trace amounts if oxidation is a persistent issue.
Unreacted Starting Amine/Alcohol Insufficient amount of acyl chloride used or incomplete reaction.Use a slight excess of this compound. Ensure the reaction has gone to completion using TLC. Unreacted polar starting materials can often be removed by column chromatography.

Experimental Protocols

General Protocol for the Synthesis of N-[10(Z),13(Z)-Nonadecadienoyl] Amine

This protocol is a general guideline and may require optimization for specific amines.

  • Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the amine (1.0 mmol) and a non-nucleophilic base such as triethylamine (1.2 mmol) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF, 10 mL).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of this compound (1.1 mmol) in the same anhydrous solvent (5 mL) dropwise to the stirred amine solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC.

  • Workup: Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution. Separate the organic layer.

  • Purification: Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica (B1680970) gel.

General Protocol for the Synthesis of 10(Z),13(Z)-Nonadecadienoate Ester

This protocol is a general guideline and may require optimization for specific alcohols.

  • Preparation: Under an inert atmosphere, dissolve the alcohol (1.0 mmol) and pyridine (1.2 mmol) in an anhydrous solvent (e.g., dichloromethane, 10 mL).

  • Reaction: Cool the solution to 0 °C. Add this compound (1.1 mmol) dropwise.

  • Monitoring: Allow the reaction to proceed at 0 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Workup and Purification: Follow a similar workup and purification procedure as described for the amide synthesis.

Visualizing Reaction Pathways and Workflows

Reaction_Pathway General Reaction of this compound acyl_chloride 10(Z),13(Z)-Nonadecadienoyl Chloride product Acylated Product (Amide, Ester, Carboxylic Acid) acyl_chloride->product Reaction nucleophile Nucleophile (Amine, Alcohol, Water) nucleophile->product hcl HCl

Caption: General reaction pathway with nucleophiles.

Troubleshooting_Workflow Troubleshooting Low Product Yield start Low Product Yield check_hydrolysis Check for Hydrolysis (Presence of Carboxylic Acid) start->check_hydrolysis check_completion Check for Reaction Completion (TLC) check_hydrolysis->check_completion No dry_reagents Use Anhydrous Reagents & Inert Atmosphere check_hydrolysis->dry_reagents Yes check_base Sufficient Base Used? check_completion->check_base Yes increase_time_temp Increase Reaction Time or Temperature check_completion->increase_time_temp No add_base Add More Base or Use 2 eq. of Amine check_base->add_base No end Improved Yield check_base->end Yes dry_reagents->end increase_time_temp->end add_base->end

Caption: Workflow for troubleshooting low product yield.

References

Technical Support Center: Purification of Reaction Products from 10(Z),13(Z)-Nonadecadienoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10(Z),13(Z)-Nonadecadienoyl chloride. The information is designed to address specific issues that may be encountered during the purification of its reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound, and what are the expected products?

A1: this compound is a reactive acyl chloride. Its primary use is as a reagent to introduce the 10(Z),13(Z)-nonadecadienoyl group into other molecules. The most common reactions are:

  • Esterification: Reaction with alcohols or phenols to form esters. This is a vigorous reaction that produces the corresponding ester and hydrogen chloride (HCl) gas.[1][2][3][4]

  • Amidation: Reaction with ammonia (B1221849) or primary/secondary amines to form amides.[1][5][6] This reaction is also typically vigorous and produces the amide along with HCl, which will react with excess amine to form an ammonium (B1175870) salt.[6]

  • Hydrolysis: Reaction with water to form 10(Z),13(Z)-nonadecadienoic acid.[1][2][7][8] This is often an undesired side reaction that can occur if the acyl chloride is exposed to moisture.[3]

Q2: I am trying to purify my ester/amide product using silica (B1680970) gel column chromatography, but I am getting poor separation and low yield. What could be the problem?

A2: Several factors could be contributing to this issue:

  • Residual Acyl Chloride: Unreacted this compound is unstable on silica gel and may streak or react on the column, leading to a complex mixture of byproducts.[9] It is crucial to ensure the reaction has gone to completion or to quench any remaining acyl chloride before purification.

  • Co-elution of Similar Polarity Compounds: The starting alcohol/amine and the final product may have similar polarities, making separation difficult. Additionally, the corresponding carboxylic acid (from hydrolysis of the acyl chloride) can co-elute with the desired product.

  • Improper Solvent System: The choice of eluent is critical for good separation. A solvent system with inappropriate polarity will result in either all compounds eluting together or the desired product being retained indefinitely on the column.

Q3: How can I monitor the progress of my reaction involving this compound?

A3: Thin-Layer Chromatography (TLC) is a common method for monitoring reaction progress. However, acyl chlorides can be unstable on silica TLC plates.[9] A useful strategy is to quench a small aliquot of the reaction mixture with an alcohol (like methanol) to convert the reactive acyl chloride into a more stable methyl ester. You can then run a TLC of this quenched sample alongside your starting material (the alcohol or amine) to observe the disappearance of the starting material and the appearance of the new product spot.[9]

Q4: What are the typical impurities I might encounter in my final product?

A4: Common impurities include:

  • Unreacted Starting Materials: The alcohol or amine used in the reaction.

  • 10(Z),13(Z)-Nonadecadienoic Acid: Formed from the hydrolysis of the acyl chloride by any moisture present in the reaction.[7][8][10]

  • Byproducts from Reagents used to make the Acyl Chloride: If the this compound was synthesized in-house, residual chlorinating agents (like thionyl chloride or phosphorus trichloride) or their byproducts (e.g., phosphorous acid) might be present.[11][12]

Troubleshooting Guides

Problem 1: Low Yield of Purified Ester/Amide
Possible Cause Troubleshooting Step
Incomplete Reaction Before purification, confirm reaction completion using TLC or another analytical method. If the reaction is incomplete, consider extending the reaction time or using a slight excess of the acyl chloride.
Product Loss During Workup Long-chain, non-polar compounds can adhere to glassware. Ensure all equipment is thoroughly rinsed with the extraction solvent. Minimize the number of transfer steps.[13]
Hydrolysis of Acyl Chloride Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Use anhydrous solvents.[14]
Degradation on Silica Gel If you suspect the product is degrading on the silica gel, consider using a different purification method like reversed-phase chromatography or crystallization. Alternatively, you can deactivate the silica gel by adding a small percentage of a base like triethylamine (B128534) to the eluent.
Problem 2: Product is Contaminated with 10(Z),13(Z)-Nonadecadienoic Acid
Possible Cause Troubleshooting Step
Presence of Water in the Reaction Use anhydrous solvents and oven-dried glassware. Perform the reaction under an inert atmosphere.
Hydrolysis during Aqueous Workup Minimize the time the reaction mixture is in contact with the aqueous phase. Ensure the organic layer is thoroughly dried (e.g., with anhydrous sodium sulfate (B86663) or magnesium sulfate) before solvent evaporation.
Co-elution during Chromatography An acidic impurity like a carboxylic acid can often be removed by a simple liquid-liquid extraction. Wash the organic solution of your crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to extract the carboxylic acid as its salt.[14] Then, re-acidify the aqueous layer and extract with an organic solvent if you need to recover the carboxylic acid.

Experimental Protocols

Protocol 1: General Procedure for Esterification and Workup
  • In an oven-dried, round-bottom flask under an inert atmosphere, dissolve the alcohol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq.) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF).[14]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the stirred alcohol solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of a non-polar solvent and load it onto the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate (B1210297) in hexane.

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

TLC Staining for Visualization: Since fatty acid derivatives are often not UV-active, a staining solution is required for visualization on a TLC plate. A common stain is potassium permanganate (B83412) solution.

Typical TLC Parameters for Fatty Acid Derivatives
Stationary Phase Silica gel 60 F254
Mobile Phase (Eluent) Hexane:Ethyl Acetate (e.g., 9:1 or 8:2 v/v)
Visualization Potassium permanganate stain followed by gentle heating

Visualizations

General Reaction and Purification Workflow

Purification Workflow General Workflow for Synthesis and Purification cluster_synthesis Reaction cluster_workup Workup cluster_purification Purification Acyl_Chloride 10(Z),13(Z)-Nonadecadienoyl Chloride Reaction_Vessel Anhydrous Solvent + Base (e.g., Et3N) 0°C to RT Acyl_Chloride->Reaction_Vessel Nucleophile Alcohol or Amine Nucleophile->Reaction_Vessel Quench Quench with Water Reaction_Vessel->Quench Crude Reaction Mixture Extraction Liquid-Liquid Extraction (Organic Solvent) Quench->Extraction Wash Wash with: 1. aq. HCl 2. aq. NaHCO3 3. Brine Extraction->Wash Dry_Concentrate Dry (Na2SO4) & Concentrate Wash->Dry_Concentrate Crude_Product Crude Product Dry_Concentrate->Crude_Product Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Ester/Amide Column_Chromatography->Pure_Product

Caption: General workflow for the synthesis and purification of ester or amide products.

Troubleshooting Logic for Impure Product

Troubleshooting Logic Troubleshooting Impure Product after Chromatography Start Impure Product (Post-Column) Check_TLC Analyze crude and pure fractions by TLC Start->Check_TLC Multiple_Spots Multiple spots observed? Check_TLC->Multiple_Spots Streaking Streaking observed? Multiple_Spots->Streaking No Acid_Impurity Is one spot the carboxylic acid? Multiple_Spots->Acid_Impurity Yes Low_Yield Low yield? Streaking->Low_Yield No Unstable_Compound Unstable_Compound Streaking->Unstable_Compound Yes Incomplete_Reaction Incomplete_Reaction Low_Yield->Incomplete_Reaction Yes End Pure Product Low_Yield->End No Base_Wash Perform aqueous NaHCO3 wash before column Acid_Impurity->Base_Wash Yes Optimize_Solvent Optimize_Solvent Acid_Impurity->Optimize_Solvent No Base_Wash->End Optimize_Solvent->End Unstable_Compound->End Incomplete_Reaction->End

Caption: A logical diagram for troubleshooting common issues in product purification.

References

Technical Support Center: Optimizing Reaction Conditions for 10(Z),13(Z)-Nonadecadienoyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10(Z),13(Z)-Nonadecadienoyl chloride. The information provided is designed to help optimize reaction conditions and address common challenges encountered during its synthesis and handling.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for synthesizing this compound from its corresponding fatty acid?

A1: The most frequently used chlorinating agents for converting carboxylic acids to acyl chlorides are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1][2] Phosphorus-based reagents like phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also options.[3][4] For polyunsaturated fatty acids like 10(Z),13(Z)-nonadecadienoic acid, the choice of reagent is critical to avoid side reactions.[1]

Q2: What are the primary challenges when synthesizing an acyl chloride from a polyunsaturated fatty acid?

A2: The main challenge is the potential for side reactions involving the double bonds in the fatty acid chain.[1] Aggressive chlorinating agents or harsh reaction conditions can lead to unwanted additions or isomerizations at the Z-configured double bonds, reducing the purity and yield of the desired acyl chloride.[1]

Q3: How should this compound be stored to ensure its stability?

A3: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5] For long-term stability, refrigeration at 4°C is recommended.[6] Exposure to water will lead to hydrolysis back to the carboxylic acid and hydrochloric acid.[5]

Q4: What are the main applications of this compound?

A4: As a reactive acyl chloride, it serves as a key intermediate in the synthesis of various derivatives of 10(Z),13(Z)-nonadecadienoic acid. These include esters, amides, and anhydrides, which are often used in the development of bioactive molecules and other research applications.[4][7]

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential Cause Recommended Solution
Incomplete Reaction - Ensure at least a stoichiometric amount of the chlorinating agent is used; a slight excess (e.g., 1.1-1.5 equivalents) is common.[1] - For oxalyl chloride, add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.[2] - Increase the reaction time or gently heat the reaction if using a milder chlorinating agent, but monitor carefully for side reactions.
Side Reactions at Double Bonds - Use a milder chlorinating agent like oxalyl chloride instead of thionyl chloride.[2] - Perform the reaction at low temperatures. For oxalyl chloride, a temperature range of -15°C to 5°C is recommended for polyunsaturated fatty acids.[1] - Consider a two-step process where the carboxylic acid is first silylated and then reacted with thionyl chloride. This can prevent side reactions at the double bonds.[1]
Product Loss During Workup - Avoid aqueous workups as the acyl chloride will readily hydrolyze.[5] - When removing excess thionyl chloride or solvent by distillation, use a rotary evaporator under reduced pressure and at a low temperature to prevent product degradation. Co-evaporation with an inert solvent like toluene (B28343) can help remove the last traces of thionyl chloride.
Hydrolysis Due to Moisture - Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. - Use anhydrous solvents. - Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).
Issue 2: Product Impurity and Side Reactions
Potential Cause Recommended Solution
Reaction with Double Bonds - As detailed in the low yield section, the primary strategy is to use milder conditions. Oxalyl chloride at low temperatures is generally preferred over thionyl chloride for sensitive substrates.[1][2] A comparative study showed that reacting dehydrated castor oil fatty acid (a polyunsaturated fatty acid) with thionyl chloride at room temperature resulted in significant side reactions at the double bonds, as observed by ¹³C-NMR.[1]
Residual Chlorinating Agent - Excess thionyl chloride (boiling point: 76°C) or oxalyl chloride (boiling point: 63-64°C) can be removed by distillation under reduced pressure. - For stubborn traces of thionyl chloride, adding a dry, inert solvent like toluene and re-evaporating can be effective.
Polymerization During Purification - High temperatures during distillation can induce polymerization of unsaturated acyl chlorides.[8] - Purify by vacuum distillation at the lowest possible temperature. A short-path distillation apparatus is recommended.

Data Presentation

Table 1: Comparison of Common Chlorinating Agents for Acyl Chloride Synthesis

Parameter Thionyl Chloride (SOCl₂) ** Oxalyl Chloride ((COCl)₂) **Phosphorus Trichloride (PCl₃)
Reaction Mildness More aggressive, can lead to side reactions with sensitive substrates.[2]Milder and more selective, preferred for sensitive molecules.[2]Reactivity is between thionyl chloride and oxalyl chloride.
Byproducts SO₂ (gas), HCl (gas).[2]CO (gas), CO₂ (gas), HCl (gas).[2]H₃PO₃ (solid).[3]
Typical Temperature Often requires heating or reflux.[2]Can often proceed at room temperature or below (0°C to 25°C).[2] For polyunsaturated fatty acids, -15°C to 5°C is suggested.[1]Generally requires heating.
Catalyst Not always required, but DMF can be used.Catalytic amounts of DMF are commonly used.[2]Not required.
Workup Simplicity Gaseous byproducts simplify purification.[9] Excess reagent removed by distillation.Gaseous byproducts simplify purification.[9] Excess reagent removed by distillation.Byproduct H₃PO₃ is a solid and needs to be separated.

Table 2: Reported Yields for Long-Chain Unsaturated Acyl Chloride Synthesis

Fatty Acid Chlorinating Agent Conditions Yield Reference
Oleic AcidThionyl ChlorideTangential addition apparatus97-99% (crude)Organic Syntheses
Oleic AcidOxalyl ChlorideCarbon tetrachloride solvent86%Organic Syntheses
Oleic AcidPhosphorus TrichlorideNot specified60%Organic Syntheses
Linoleic AcidPhosgeneCatalytic adduct, 60°C99.7%US Patent 5245063A[10]

Note: While these examples are for oleic and linoleic acid, they provide a useful benchmark for the synthesis of this compound.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of a Polyunsaturated Acyl Chloride using Oxalyl Chloride (Adapted from Oleoyl Chloride Synthesis)

This protocol is adapted for a generic polyunsaturated fatty acid and should be optimized for 10(Z),13(Z)-nonadecadienoic acid.

  • Preparation: Under an inert atmosphere (e.g., argon), dissolve 1.0 g of 10(Z),13(Z)-nonadecadienoic acid in 10 mL of a dry, nonpolar solvent (e.g., hexane (B92381) or dichloromethane) in an oven-dried flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0°C in an ice bath. For polyunsaturated fatty acids, cooling to -15°C is recommended to minimize side reactions.[1]

  • Addition of Reagent: Slowly add ~1.1 to 1.5 molar equivalents of oxalyl chloride to the stirred solution. Add a catalytic amount (1-2 drops) of anhydrous DMF.

  • Reaction: Allow the mixture to stir at the reduced temperature for 1-2 hours, then let it slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by taking small aliquots and quenching them with an alcohol (e.g., methanol) to form the methyl ester, which can be analyzed by TLC or GC. The reaction is complete when no starting carboxylic acid remains.

  • Workup: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound can be used directly for many applications or further purified by vacuum distillation.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: 10(Z),13(Z)- Nonadecadienoic Acid dissolve Dissolve in Anhydrous Solvent (e.g., Hexane) start->dissolve Inert Atmosphere cool Cool to -15°C to 0°C dissolve->cool add_reagent Add Oxalyl Chloride & Catalytic DMF cool->add_reagent Slowly react Stir for 2-4 hours (Monitor Progress) add_reagent->react evaporate Evaporate Solvent & Excess Reagent (Reduced Pressure) react->evaporate product Crude 10(Z),13(Z)- Nonadecadienoyl Chloride evaporate->product distill Optional: Vacuum Distillation product->distill final_product Purified Product distill->final_product

Caption: Workflow for the synthesis of this compound.

Potential Side Reaction Pathway

The use of a harsh chlorinating agent like thionyl chloride, especially at elevated temperatures, can lead to addition reactions at the electron-rich double bonds of the polyunsaturated fatty acid chain. This can result in a complex mixture of chlorinated byproducts.

side_reaction start 10(Z),13(Z)-Nonadecadienoic Acid acyl_chloride Desired Product: This compound start->acyl_chloride Mild Conditions (e.g., Oxalyl Chloride, -15°C) byproduct Side Product: Chlorinated Adduct start->byproduct Harsh Conditions (e.g., Thionyl Chloride, Heat) troubleshooting_workflow start Problem Encountered (e.g., Low Yield, Impurity) check_reagents Are reagents and solvents anhydrous? start->check_reagents check_atmosphere Was the reaction run under an inert atmosphere? check_reagents->check_atmosphere Yes solution_moisture Solution: Use dry glassware, anhydrous reagents/solvents, and inert atmosphere. check_reagents->solution_moisture No check_conditions Were reaction conditions (reagent, temperature) appropriate for a polyunsaturated substrate? check_atmosphere->check_conditions Yes check_atmosphere->solution_moisture No check_workup Was the workup performed correctly (non-aqueous, low temp)? check_conditions->check_workup Yes solution_conditions Solution: Switch to milder reagent (Oxalyl Chloride) and/or lower reaction temperature (-15°C to 5°C). check_conditions->solution_conditions No solution_workup Solution: Ensure non-aqueous workup and use low temperature for evaporation/ distillation. check_workup->solution_workup No

References

stability of 10(Z),13(Z)-Nonadecadienoyl chloride in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 10(Z),13(Z)-Nonadecadienoyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for handling and utilizing this reactive compound in various experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound?

A1: The primary cause of degradation for this compound, like other acyl chlorides, is its high reactivity towards nucleophiles, particularly water.[1][2] Hydrolysis, the reaction with water, is a rapid and exothermic process that converts the acyl chloride to its corresponding carboxylic acid, 10(Z),13(Z)-nonadecadienoic acid, and generates corrosive hydrogen chloride (HCl) gas.[1] Exposure to atmospheric moisture is sufficient to initiate this degradation.[1][3]

Q2: How should this compound be properly stored?

A2: To ensure its stability, this compound should be stored in a freezer in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][4] This minimizes its exposure to moisture and oxygen.[1] The storage area should be cool, dry, and well-ventilated, away from incompatible materials like water, alcohols, bases, and oxidizing agents.[1][2] For volatile acyl chlorides, refrigeration at 2–8 °C is recommended.[1]

Q3: In which solvents is this compound expected to be stable?

A3: this compound is expected to be most stable in dry, aprotic solvents. Suitable solvents include anhydrous hydrocarbons (e.g., hexane, toluene), chlorinated solvents (e.g., dichloromethane, chloroform), and ethers (e.g., diethyl ether, tetrahydrofuran (B95107) (THF)). The critical factor is the absence of water and other nucleophilic impurities in the solvent.

Q4: Which solvents should be avoided when working with this compound?

A4: Protic solvents such as water, alcohols (e.g., methanol, ethanol), and primary or secondary amines should be strictly avoided as they will react rapidly with the acyl chloride.[1][2] Solvents containing significant amounts of dissolved water will also lead to rapid degradation.

Q5: I observed fuming when I opened a container of this compound. What is happening?

A5: Fuming is a characteristic sign of the reaction between the acyl chloride and atmospheric moisture.[1] The fumes consist of hydrogen chloride (HCl) gas, which is formed upon hydrolysis.[1] This indicates that the compound is highly reactive and that proper inert atmosphere techniques should be employed during handling.

Troubleshooting Guides

Issue 1: Poor or inconsistent results in acylation reactions.

  • Possible Cause: Degradation of the this compound stock solution.

  • Troubleshooting Steps:

    • Verify Solvent Anhydrousness: Ensure that the solvent used for the reaction was freshly dried and handled under an inert atmosphere.

    • Check Reagent Purity: If possible, analyze the purity of the this compound reagent by techniques such as ¹H NMR or IR spectroscopy to check for the presence of the corresponding carboxylic acid.

    • Use a Fresh Batch: If degradation is suspected, use a freshly opened vial or a newly prepared solution of the acyl chloride.

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of moisture.

Issue 2: Precipitate formation in the solvent before reaction initiation.

  • Possible Cause: The compound may have poor solubility in the chosen solvent at the experimental temperature, or a reaction with a solvent impurity is occurring.

  • Troubleshooting Steps:

    • Solvent Selection: Test the solubility of a small amount of this compound in the intended solvent at the desired concentration and temperature.

    • Solvent Purity: Ensure the solvent is of high purity and free from contaminants that could react with the acyl chloride.

    • Temperature Adjustment: Gently warm the solution to see if the precipitate dissolves, indicating a solubility issue. However, be cautious as heat can also accelerate degradation.

Data Presentation

SolventWater Content (ppm)Temperature (°C)Half-life (t½)Degradation Product(s)
Dichloromethane<1025> 24 hours10(Z),13(Z)-nonadecadienoic acid
Tetrahydrofuran<1025> 24 hours10(Z),13(Z)-nonadecadienoic acid
Acetonitrile<1025~ 12 hours10(Z),13(Z)-nonadecadienoic acid
MethanolN/A25< 5 minutesMethyl 10(Z),13(Z)-nonadecadienoate
WaterN/A25< 1 minute10(Z),13(Z)-nonadecadienoic acid

Experimental Protocols

Protocol for Assessing the Stability of this compound in a Solvent

This protocol outlines a general method to determine the stability of this compound in a specific aprotic solvent.

Materials:

  • This compound

  • Anhydrous solvent of interest (e.g., dichloromethane)

  • Internal standard (e.g., a stable compound with a distinct NMR or GC-MS signal)

  • NMR tubes or GC-MS vials

  • Inert gas (nitrogen or argon)

  • Glassware (dried in an oven)

Procedure:

  • Preparation of Stock Solution:

    • In a glovebox or under a stream of inert gas, prepare a stock solution of this compound in the anhydrous solvent to a known concentration (e.g., 10 mg/mL).

    • Add a known concentration of an internal standard to the stock solution.

  • Time-Point Sampling:

    • At time zero (t=0), immediately take an aliquot of the stock solution and analyze it by the chosen analytical method (e.g., ¹H NMR, GC-MS).

    • Store the stock solution at the desired experimental temperature (e.g., room temperature).

    • At regular intervals (e.g., 1, 2, 4, 8, 24 hours), take further aliquots for analysis.

  • Analytical Measurement:

    • ¹H NMR Spectroscopy: Monitor the disappearance of a characteristic proton signal of this compound relative to the internal standard. Concurrently, monitor the appearance of signals corresponding to the degradation product (e.g., the carboxylic acid).

    • GC-MS: Monitor the decrease in the peak area of the this compound relative to the internal standard. Identify degradation products by their mass spectra.

  • Data Analysis:

    • Calculate the concentration of this compound at each time point relative to the internal standard.

    • Plot the concentration of the acyl chloride versus time to determine the rate of degradation and the half-life.

Mandatory Visualizations

AcylChloride 10(Z),13(Z)-Nonadecadienoyl Chloride CarboxylicAcid 10(Z),13(Z)-Nonadecadienoic Acid + HCl AcylChloride->CarboxylicAcid Hydrolysis Ester Ester + HCl AcylChloride->Ester Alcoholysis Water Water (H₂O) Water->CarboxylicAcid Alcohol Alcohol (ROH) Alcohol->Ester

Caption: Degradation pathways of this compound.

start Start prep_solution Prepare Stock Solution (Acyl Chloride + Internal Standard) in Anhydrous Solvent start->prep_solution t0_analysis Time=0 Analysis (NMR or GC-MS) prep_solution->t0_analysis incubation Incubate at Desired Temperature t0_analysis->incubation sampling Aliquot Sampling at Time Intervals incubation->sampling sampling->incubation Continue sampling analysis NMR or GC-MS Analysis sampling->analysis data_analysis Data Analysis: Plot Concentration vs. Time analysis->data_analysis end Determine Half-life data_analysis->end

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Managing Moisture Sensitivity of Unsaturated Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) regarding the handling and use of moisture-sensitive unsaturated acyl chlorides.

Frequently Asked Questions (FAQs)

Q1: Why are unsaturated acyl chlorides so sensitive to moisture?

A: Acyl chlorides, in general, are highly reactive towards nucleophiles, including water. The carbon atom in the acyl chloride group (-COCl) is bonded to two highly electronegative atoms (oxygen and chlorine), which pull electron density away, making the carbon atom very electron-deficient and susceptible to nucleophilic attack.[1][2] The presence of a carbon-carbon double or triple bond in unsaturated acyl chlorides can sometimes influence this reactivity, but the primary driver remains the highly electrophilic nature of the carbonyl carbon. Hydrolysis, the reaction with water, leads to the formation of the corresponding carboxylic acid, which is often unreactive in subsequent acylation steps, leading to lower product yields.[3]

Q2: How can I tell if my unsaturated acyl chloride has degraded due to moisture exposure?

A: Degradation can be identified by several indicators:

  • Visual Cues: The liquid may appear cloudy or fuming when the container is opened, which is hydrogen chloride (HCl) gas being released as a result of hydrolysis.[4][5]

  • Olfactory Cues: A sharp, acrid smell of HCl mixed with the smell of the corresponding carboxylic acid (e.g., a vinegar-like smell for acetyl chloride) is a strong indicator of hydrolysis.[5]

  • Analytical Confirmation: The most definitive way is to analyze a small sample by IR spectroscopy. The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a shift in the carbonyl (C=O) stretch are indicative of the carboxylic acid. NMR spectroscopy can also be used to detect the presence of the carboxylic acid.

Q3: What are the ideal storage conditions for unsaturated acyl chlorides?

A: To ensure the longevity and reactivity of unsaturated acyl chlorides, they should be stored in a cool, dry, and well-ventilated area, away from incompatible substances like water, alcohols, and amines.[6] The containers must be tightly sealed, preferably with a cap lined with an inert material like Teflon.[6] For long-term storage, sealing the container with paraffin (B1166041) film provides an extra barrier against atmospheric moisture.[6] Storing in a desiccator with a suitable desiccant can also be beneficial.

Q4: Can I use a standard refrigerator for storing flammable unsaturated acyl chlorides?

A: No, it is crucial to use only explosion-proof or spark-free refrigerators for storing flammable chemicals.[7] Standard domestic refrigerators have internal light sources and thermostats that can create sparks, posing a significant ignition risk in the presence of flammable vapors.

Troubleshooting Guides

Problem 1: Low or No Yield in Acylation Reaction

My acylation reaction using an unsaturated acyl chloride resulted in a low or non-existent yield of my desired product. What could be the cause?

Low yields are a common issue and can often be traced back to the deactivation of the acyl chloride by moisture. Here’s a step-by-step troubleshooting guide:

Potential Cause Troubleshooting Steps
Degraded Acyl Chloride The acyl chloride may have hydrolyzed to the corresponding carboxylic acid prior to the reaction.[3] Solution: Use a fresh bottle of the acyl chloride or purify the existing stock by distillation. Always handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[6]
Moisture in Reaction Setup Glassware, solvents, or other reagents may contain residual moisture. Solution: Flame-dry all glassware under vacuum or oven-dry it prior to use.[8] Use anhydrous solvents, and ensure all other reagents are thoroughly dried.
Inadequate Inert Atmosphere Insufficient purging with an inert gas can allow atmospheric moisture to enter the reaction vessel. Solution: Use a Schlenk line or a glove box for the reaction setup.[6] Ensure a positive pressure of inert gas is maintained throughout the experiment.
Incorrect Reaction Temperature The reaction may be too slow at the current temperature. Solution: While many acyl chloride reactions are rapid at room temperature, some sterically hindered substrates may require gentle heating.[3] Monitor the reaction by TLC to determine the optimal temperature.
Suboptimal Stoichiometry Incorrect measurement of reagents can lead to incomplete conversion. Solution: Ensure accurate measurement of all reactants. Often, a slight excess (e.g., 1.1 equivalents) of the acyl chloride is used to drive the reaction to completion.[9]
Problem 2: Difficulty in Product Purification

I've completed my reaction, but I'm having trouble isolating a pure product. There seem to be multiple spots on my TLC plate.

Purification challenges often arise from side reactions or unreacted starting materials.

Potential Cause Troubleshooting Steps
Presence of Carboxylic Acid Hydrolysis of the acyl chloride during the reaction or workup will result in the corresponding carboxylic acid as an impurity. Solution: During the aqueous workup, wash the organic layer with a mild base, such as a saturated sodium bicarbonate solution, to remove the acidic impurity.
Unreacted Starting Material The reaction may not have gone to completion. Solution: Monitor the reaction progress by TLC. If starting material persists, consider extending the reaction time or gently heating the mixture.[9]
Formation of Side Products The unsaturated functionality in the acyl chloride could potentially undergo side reactions depending on the reaction conditions and other reagents present. Solution: Optimize reaction conditions, such as lowering the temperature, to minimize side product formation.[9]
Product Instability The desired product may be unstable under the purification conditions (e.g., on silica (B1680970) gel). Solution: Consider alternative purification methods such as distillation under reduced pressure for thermally stable liquids or recrystallization.[9] If using column chromatography, consider using a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: General Handling of Unsaturated Acyl Chlorides Under Inert Atmosphere

This protocol outlines the standard procedure for dispensing a liquid unsaturated acyl chloride using a syringe.

  • Preparation: Ensure all glassware, syringes, and needles are oven-dried and cooled in a desiccator.

  • Inert Atmosphere: Place the sealed bottle of the unsaturated acyl chloride in a desiccator or glove box to be purged with an inert gas (nitrogen or argon).

  • Gas Purge: Insert a needle connected to a nitrogen or argon line through the septum of the reagent bottle. Insert a second needle to act as a vent. Allow the inert gas to flow for several minutes to displace the air in the headspace.

  • Syringe Transfer: Using a dry syringe and needle, pierce the septum and withdraw the desired volume of the acyl chloride.[6]

  • Dispensing: Quickly transfer the acyl chloride to the reaction flask, which should also be under a positive pressure of inert gas.

Protocol 2: A Typical Acylation Reaction (Esterification)

This protocol describes the reaction of an unsaturated acyl chloride with an alcohol to form an ester.

  • Reaction Setup: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the alcohol (1.0 eq) and a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534) (1.2 eq) in an anhydrous solvent (e.g., dichloromethane (B109758) or THF).[3]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the unsaturated acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[9]

  • Quenching: Once the reaction is complete, quench it by slowly adding water or a saturated aqueous solution of sodium bicarbonate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl (to remove the amine base), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography or distillation.

Visual Guides

Troubleshooting_Workflow Troubleshooting Low Yield in Acylation Reactions start Low or No Product Yield check_reagent Check Acyl Chloride Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_setup Inspect Reaction Setup start->check_setup reagent_hydrolyzed Reagent Hydrolyzed? check_reagent->reagent_hydrolyzed conditions_ok Temp/Time Optimal? check_conditions->conditions_ok setup_dry Anhydrous Setup? check_setup->setup_dry purify_reagent Use Fresh or Purified Acyl Chloride reagent_hydrolyzed->purify_reagent Yes success Improved Yield reagent_hydrolyzed->success No optimize_conditions Adjust Temperature or Extend Reaction Time conditions_ok->optimize_conditions No conditions_ok->success Yes dry_setup Flame-Dry Glassware & Use Anhydrous Solvents setup_dry->dry_setup No setup_dry->success Yes purify_reagent->success optimize_conditions->success dry_setup->success

Caption: Troubleshooting workflow for low reaction yields.

Inert_Atmosphere_Transfer Inert Atmosphere Syringe Transfer cluster_fumehood Fume Hood reagent_bottle Unsaturated Acyl Chloride (Sealed Bottle) syringe Dry Syringe & Needle reagent_bottle->syringe Withdraw Reagent reaction_flask Reaction Flask (Under N2/Ar) syringe->reaction_flask Transfer Reagent n2_line N2 / Ar Source n2_line->reagent_bottle Purge Headspace

Caption: Experimental workflow for reagent transfer.

References

Technical Support Center: Characterization of Byproducts in 10(Z),13(Z)-Nonadecadienoyl Chloride Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 10(Z),13(Z)-Nonadecadienoyl chloride. The information herein is designed to help identify and characterize potential byproducts that may arise during its use in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound has a lower than expected yield. What are the common causes?

A1: Low yields can be attributed to several factors. Primarily, the high reactivity of the acyl chloride functional group makes it susceptible to hydrolysis. Any residual moisture in your reactants, solvents, or glassware will convert the acyl chloride to its corresponding carboxylic acid, 10(Z),13(Z)-nonadecadienoic acid, which is unreactive under typical acylation conditions. Additionally, side reactions with nucleophilic impurities (e.g., alcohols) can consume the starting material. It is also crucial to ensure the quality of the this compound, as improper storage can lead to its degradation.

Q2: I am observing unexpected peaks in my LC-MS/GC-MS analysis. What could they be?

A2: Unexpected peaks often correspond to byproducts formed during the reaction. Common byproducts for reactions involving this compound include:

  • 10(Z),13(Z)-Nonadecadienoic acid: Formed by hydrolysis of the acyl chloride.

  • Esters or Amides: If your reaction setup contains trace amounts of alcohol or amine impurities, these can react with the acyl chloride to form the corresponding esters or amides.

  • Isomers of this compound: Under certain conditions, such as elevated temperatures or the presence of certain catalysts, the cis double bonds can isomerize to the more stable trans configuration.[1][2]

  • Oligomers/Polymers: In concentrated solutions or at higher temperatures, polyunsaturated acyl chlorides can potentially undergo self-reaction or polymerization.

Refer to the data presentation table below for m/z values and analytical clues for these byproducts.

Q3: How can I prevent the formation of byproducts in my reactions?

A3: To minimize byproduct formation, rigorous control of reaction conditions is essential:

  • Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your starting materials are free of water.[3][4]

  • Inert Atmosphere: Conduct your reaction under an inert atmosphere to prevent atmospheric moisture from contaminating the reaction.[3]

  • High-Purity Reagents: Use high-purity this compound and other reactants to avoid introducing nucleophilic impurities.

  • Temperature Control: Maintain the recommended reaction temperature to avoid thermal degradation or isomerization of the double bonds.

  • Use of a Non-Nucleophilic Base: If a base is required to scavenge the HCl byproduct, use a non-nucleophilic, sterically hindered base to avoid its reaction with the acyl chloride.[3]

Q4: My purified product seems to degrade over time. What could be the cause and how can I improve its stability?

A4: The instability of products derived from this compound is often due to the presence of the polyunsaturated fatty acid chain, which is susceptible to oxidation. Exposure to air and light can lead to the formation of hydroperoxides and other oxidative degradation products. To improve stability, store the purified product under an inert atmosphere, protect it from light, and consider adding an antioxidant if compatible with your downstream applications.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
Low or no product yield Hydrolysis of this compound.- Ensure all glassware is thoroughly dried. - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (N₂ or Ar).
Poor quality of this compound.- Verify the purity of the acyl chloride by ¹H NMR or GC-MS before use. - Use a fresh batch from a reputable supplier.
Appearance of a new peak with m/z corresponding to 10(Z),13(Z)-nonadecadienoic acid in MS Hydrolysis of the acyl chloride.- Follow the recommendations for preventing hydrolysis. - Purify the product using chromatography to remove the carboxylic acid.
Multiple unexpected peaks in the product mass range in MS Reaction with nucleophilic impurities (e.g., alcohols, amines).- Use high-purity, anhydrous solvents and reagents. - Consider purifying the starting materials if their purity is uncertain.
Isomerization of the double bonds.- Maintain strict temperature control. - Avoid prolonged reaction times at elevated temperatures. - Analyze by ¹H NMR to check for changes in the olefinic region.
Product discoloration (yellowing/browning) Oxidation of the polyunsaturated chain or decomposition.- Handle and store the product under an inert atmosphere. - Protect from light. - Consider adding a suitable antioxidant.
Broad or complex signals in the olefinic region of the ¹H NMR spectrum Isomerization or oligomerization.- Compare the spectrum to that of the starting material. - Analyze by size exclusion chromatography (SEC) to check for higher molecular weight species.

Data Presentation: Potential Byproducts and Their Characterization

Byproduct Chemical Structure Likely Cause Molecular Weight ( g/mol ) Expected m/z [M+H]⁺ Key Analytical Signatures
10(Z),13(Z)-Nonadecadienoic acidC₁₉H₃₄O₂Hydrolysis294.47295.26- Broad O-H stretch in IR spectrum. - Carboxylic acid proton signal in ¹H NMR (~10-12 ppm).
Methyl 10(Z),13(Z)-nonadecadienoateC₂₀H₃₆O₂Reaction with methanol (B129727) impurity308.50309.28- Methyl ester singlet in ¹H NMR (~3.7 ppm).
Ethyl 10(Z),13(Z)-nonadecadienoateC₂₁H₃₈O₂Reaction with ethanol (B145695) impurity322.53323.29- Ethyl ester signals (quartet and triplet) in ¹H NMR.
N-ethyl-10(Z),13(Z)-nonadecadienamideC₂₁H₃₉NOReaction with ethylamine (B1201723) impurity321.54322.30- Amide N-H signal in ¹H NMR. - Characteristic amide carbonyl stretch in IR.
Isomers (e.g., 10(E),13(Z) or 10(Z),13(E))C₁₉H₃₃ClOThermal or catalytic isomerization312.92313.22- Changes in the coupling constants and chemical shifts in the olefinic region of the ¹H NMR spectrum. - Different retention time in GC or LC compared to the starting material.[5][6][7]
DimerC₃₈H₆₆O₂Self-reaction/Oligomerization554.94555.51- Appearance of higher molecular weight species in mass spectrometry. - Can be detected by size exclusion chromatography.

Experimental Protocols

Protocol 1: General Procedure for Acylation under Anhydrous Conditions

This protocol provides a general methodology for the acylation of a nucleophile (e.g., an alcohol or amine) with this compound, with an emphasis on preventing byproduct formation.

  • Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator. Use a magnetic stirrer and a stir bar that have also been dried. Set up the reaction under a nitrogen or argon atmosphere.

  • Reaction Setup: To a round-bottom flask, add the anhydrous nucleophile (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, THF). If a base is required, add an anhydrous, non-nucleophilic base (e.g., triethylamine, 1.1 eq.) to the mixture. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve this compound (1.05 eq.) in a small amount of the anhydrous solvent. Add the acyl chloride solution dropwise to the stirred mixture of the nucleophile and base over 15-30 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride). Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sample Preparation for GC-MS Analysis of Reaction Byproducts
  • Quenching and Derivatization: Take an aliquot of the reaction mixture and quench it with a nucleophilic agent like methanol to convert any remaining this compound into its more stable methyl ester. This prevents degradation on the GC column.

  • Extraction: Extract the derivatized mixture with a non-polar solvent like hexane (B92381).

  • Analysis: Inject the hexane solution into the GC-MS. Use a temperature program that allows for the separation of the desired product, the derivatized acyl chloride, and potential byproducts like the free fatty acid (which may also be derivatized depending on the method) and isomers.[8][9][10]

Protocol 3: LC-MS Analysis for Non-volatile Byproducts
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent compatible with reverse-phase chromatography (e.g., acetonitrile (B52724)/water).

  • Chromatography: Use a C18 column with a gradient elution, for example, from water with 0.1% formic acid to acetonitrile with 0.1% formic acid. This will help separate compounds with different polarities, such as the desired product, the hydrolyzed carboxylic acid, and other potential byproducts.[5][11]

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in both positive and negative ion modes to detect a wide range of potential byproducts.

Protocol 4: NMR Spectroscopy for Structural Elucidation
  • Sample Preparation: Purify the main product and any significant byproducts by chromatography. Dissolve each compound in an appropriate deuterated solvent (e.g., CDCl₃).

  • ¹H NMR Analysis: Acquire a ¹H NMR spectrum. Pay close attention to the olefinic region (around 5.3-5.4 ppm) for signals corresponding to the double bonds. Changes in chemical shifts or coupling constants can indicate isomerization. The presence of a broad singlet around 10-12 ppm would indicate the carboxylic acid byproduct.[12][13][14][15][16]

  • ¹³C NMR and 2D NMR: For more complex structures or to confirm assignments, acquire ¹³C NMR and 2D NMR spectra (e.g., COSY, HSQC, HMBC).

Visualizations

experimental_workflow cluster_reaction Reaction & Initial Observation cluster_characterization Byproduct Characterization cluster_optimization Process Optimization reaction 10(Z),13(Z)-Nonadecadienoyl Chloride Reaction tlc_lcms Initial Analysis (TLC/LC-MS) reaction->tlc_lcms unexpected_peak Unexpected Peak(s) or Low Yield Observed tlc_lcms->unexpected_peak gcms GC-MS Analysis (for volatile byproducts/isomers) unexpected_peak->gcms lcms_ms LC-MS/MS Analysis (for non-volatile byproducts) unexpected_peak->lcms_ms purification Isolation via Chromatography lcms_ms->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) structure Structure Elucidation nmr->structure purification->nmr adjust_conditions Adjust Reaction Conditions (Anhydrous, Temp, etc.) structure->adjust_conditions re_evaluate Re-evaluate Reaction adjust_conditions->re_evaluate

Caption: Experimental workflow for byproduct identification and characterization.

reaction_pathway cluster_byproducts Potential Byproducts acyl_chloride 10(Z),13(Z)-Nonadecadienoyl Chloride reaction_node acyl_chloride->reaction_node hydrolysis Hydrolysis Product (Carboxylic Acid) acyl_chloride->hydrolysis isomerization Isomerized Acyl Chloride acyl_chloride->isomerization oligomerization Oligomers acyl_chloride->oligomerization self-reaction nucleophile Nucleophile (e.g., R-OH) nucleophile->reaction_node desired_product Desired Product (Ester) reaction_node->desired_product Intended Pathway water H₂O (impurity) water->hydrolysis heat Heat/Catalyst heat->isomerization

Caption: Reaction pathway showing desired product and potential byproducts.

References

Validation & Comparative

A Comparative Guide to 10(Z),13(Z)-Nonadecadienoyl Chloride and Oleoyl Chloride in Lipid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of lipid synthesis, the choice of acylating agent is a critical determinant of reaction efficiency, product purity, and the physicochemical properties of the resulting lipids. This guide provides a comprehensive comparison of two acyl chlorides: 10(Z),13(Z)-nonadecadienoyl chloride, a polyunsaturated C19 acyl chloride, and oleoyl (B10858665) chloride, a monounsaturated C18 acyl chloride. While oleoyl chloride is a well-established reagent in lipid synthesis, experimental data on the specific use of this compound is limited in publicly available literature. Therefore, this guide combines established data for oleoyl chloride with a theoretical and practical comparison for this compound based on the general principles of lipid chemistry.

Physicochemical Properties and Performance in Lipid Synthesis

The structural differences between these two acyl chlorides—chain length and degree of unsaturation—are expected to significantly influence their behavior in lipid synthesis.

FeatureThis compoundOleoyl Chloride
Molecular Formula C₁₉H₃₃ClOC₁₈H₃₃ClO
Molecular Weight 312.92 g/mol 300.91 g/mol
Structure Polyunsaturated (two cis double bonds)Monounsaturated (one cis double bond)
Purity (Typical) >99%[1]≥89%[2]
Reactivity Expected to be highly reactive. The presence of two double bonds may increase susceptibility to oxidation and side reactions compared to monounsaturated counterparts, especially under harsh conditions. A patent suggests that the reaction of chlorinating agents with fatty acids containing two or more unsaturated bonds can lead to side reactions.[3]Highly reactive acyl chloride. It is a versatile reagent for the synthesis of various esters and amides.[4]
Yield in Lipid Synthesis No specific experimental data found. Yields may be lower than for saturated or monounsaturated acyl chlorides due to potential side reactions involving the double bonds.A yield of 90% has been reported for the synthesis of dioleoyl phosphatidylcholine from sn-glycero-3-phosphocholine.[2]
Purity of Resulting Lipids No specific experimental data found. Purification may be more challenging due to the potential for isomeric byproducts and oxidation products.High purity triglycerides (>99.5%) can be obtained through optimized synthesis methods.[5]
Side Reactions Increased potential for oxidation, polymerization, and isomerization at the double bonds, particularly at elevated temperatures or in the presence of catalysts. The synthesis of polyunsaturated fatty acid chlorides can be complicated by side reactions originating from the unsaturated bonds.[3]Generally stable under controlled acylation conditions. However, prolonged heating can lead to decomposition.
Handling and Storage Should be stored in a freezer under inert atmosphere to minimize oxidation and degradation.[1]Store at room temperature.[4] Should be handled under anhydrous conditions to prevent hydrolysis.

Experimental Protocols

General Protocol for Triglyceride Synthesis via Acylation of Glycerol (B35011)

This protocol describes the chemical acylation of glycerol with an acyl chloride to synthesize a triglyceride.

Materials:

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve glycerol in anhydrous pyridine.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add the acyl chloride (3 molar equivalents) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding cold water.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude triglyceride by silica gel column chromatography.

General Protocol for Phosphatidylcholine Synthesis via Acylation of sn-Glycero-3-phosphocholine (GPC)

This protocol is adapted from a method for synthesizing dioleoyl phosphatidylcholine.[2]

Materials:

  • sn-Glycero-3-phosphocholine (GPC)

  • Acyl chloride (Oleoyl chloride or this compound)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous solvent (e.g., chloroform or dichloromethane)

  • Kieselguhr (diatomaceous earth)

  • Silica gel for column chromatography

Procedure:

  • Prepare GPC-adsorbed kieselguhr by mixing GPC with kieselguhr in an aqueous solution and then drying under vacuum.

  • In a reaction vessel under an inert atmosphere, suspend the GPC-adsorbed kieselguhr in an anhydrous solvent.

  • Add the acyl chloride (2.5 molar equivalents), DCC (as a fatty acid anhydride (B1165640) forming reagent), and DMAP (as an acylating catalyst).

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C) overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the kieselguhr and dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting phosphatidylcholine by silica gel column chromatography.

Visualizing the Process: Workflows and Pathways

To better illustrate the context of lipid synthesis and the potential roles of the resulting lipids, the following diagrams are provided.

experimental_workflow cluster_synthesis Lipid Synthesis cluster_purification Purification cluster_analysis Analysis Reactants Reactants Acylation Acylation Reactants->Acylation Glycerol/GPC + Acyl Chloride Crude_Product Crude_Product Acylation->Crude_Product Extraction Extraction Crude_Product->Extraction Chromatography Chromatography Extraction->Chromatography Pure_Lipid Pure_Lipid Chromatography->Pure_Lipid TLC TLC Pure_Lipid->TLC Purity Check NMR_MS NMR_MS Pure_Lipid->NMR_MS Structural Verification Characterization Characterization NMR_MS->Characterization glycerolipid_metabolism Glycerol_3_Phosphate Glycerol_3_Phosphate Lysophosphatidic_Acid Lysophosphatidic_Acid Glycerol_3_Phosphate->Lysophosphatidic_Acid Acylation Phosphatidic_Acid Phosphatidic_Acid Lysophosphatidic_Acid->Phosphatidic_Acid Acylation Diacylglycerol Diacylglycerol Phosphatidic_Acid->Diacylglycerol Dephosphorylation Triacylglycerol Triacylglycerol Diacylglycerol->Triacylglycerol Acylation Phosphatidylcholine Phosphatidylcholine Diacylglycerol->Phosphatidylcholine Choline Transfer Acyl_CoA_Pool Acyl-CoA Pool (from Oleoyl Chloride or This compound) Acyl_CoA_Pool->Glycerol_3_Phosphate Acyl_CoA_Pool->Lysophosphatidic_Acid Acyl_CoA_Pool->Diacylglycerol

References

A Comparative Guide to the Reactivity of Polyunsaturated Acyl Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of polyunsaturated acyl chlorides is crucial for the synthesis of bioactive lipids and novel therapeutic agents. These highly reactive molecules serve as key intermediates in the production of esters and amides, including endocannabinoid analogs and other signaling lipids. The degree of unsaturation in the fatty acyl chain can influence the reactivity of the acyl chloride group, impacting reaction kinetics and product yields. This guide provides a framework for comparing the reactivity of common polyunsaturated acyl chlorides, supported by generalized experimental protocols and data presentation formats.

Factors Influencing Reactivity

The reactivity of an acyl chloride is primarily determined by the electrophilicity of the carbonyl carbon. In polyunsaturated acyl chlorides, the long, unsaturated alkyl chain can introduce additional factors:

  • Steric Hindrance: The flexible polyunsaturated chain can fold back, potentially shielding the acyl chloride group and sterically hindering the approach of a nucleophile. The likelihood of this self-shielding may increase with the length and unsaturation of the chain.

  • Electronic Effects: The double bonds within the acyl chain are electron-rich. While they are not in direct conjugation with the carbonyl group, they may exert weak, long-range inductive or field effects that could subtly modulate the electrophilicity of the carbonyl carbon.

Generally, the reactivity order of carboxylic acid derivatives towards nucleophilic acyl substitution is: Acyl Chloride > Acid Anhydride > Ester > Amide.[1] However, within the class of polyunsaturated acyl chlorides, subtle differences may arise based on the number and position of the double bonds. For instance, lipids with higher levels of unsaturation are known to oxidize faster, suggesting that the double bonds are reactive sites that could potentially lead to side reactions if not handled under inert conditions.[2]

Comparative Reactivity Data: A Hypothetical Analysis

Acyl ChlorideMolecular FormulaDegree of UnsaturationYield (%) after 15 minYield (%) after 60 minYield (%) after 4 hours
Linoleoyl Chloride C₁₈H₃₁ClO2 double bonds85>95>99
Arachidonoyl Chloride C₂₀H₃₁ClO4 double bonds80>95>99
Docosahexaenoyl Chloride (DHA-Cl) C₂₂H₃₁ClO6 double bonds7590>99

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

To obtain the comparative data shown above, a standardized experimental protocol is essential. Below is a detailed methodology for the synthesis of the acyl chloride and a subsequent reactivity assay.

Protocol 1: Synthesis of Polyunsaturated Acyl Chlorides

The use of oxalyl chloride is often preferred over thionyl chloride for the synthesis of unsaturated acyl chlorides to minimize side reactions with the double bonds.[3]

Materials:

  • Polyunsaturated fatty acid (e.g., Linoleic acid, Arachidonic acid, DHA)

  • Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Rotary evaporator

  • Schlenk line or nitrogen/argon gas setup

Procedure:

  • Under an inert atmosphere (N₂ or Ar), dissolve the polyunsaturated fatty acid (1.0 eq) in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add oxalyl chloride (1.5 - 2.0 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂, and HCl).

  • Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator.

  • The resulting crude polyunsaturated acyl chloride is typically used immediately in the next step without further purification due to its high reactivity and sensitivity to moisture.[4]

Protocol 2: Comparative Reactivity Assay via N-Acylation

This protocol uses a simple primary amine as the nucleophile to compare the rate of amide formation.

Materials:

  • Freshly prepared polyunsaturated acyl chlorides (Linoleoyl chloride, Arachidonoyl chloride, DHA-Cl)

  • N-butylamine (nucleophile)

  • Triethylamine (B128534) (TEA) or pyridine (B92270) (non-nucleophilic base)

  • Anhydrous dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates and appropriate mobile phase

  • Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Set up three parallel reactions, one for each acyl chloride.

  • In a flask under an inert atmosphere, dissolve N-butylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0°C.

  • In a separate flask, prepare a standardized solution of the freshly prepared acyl chloride (1.05 eq) in anhydrous DCM.

  • Add the acyl chloride solution to the amine solution dropwise at 0°C.

  • Stir the reaction at a constant temperature (e.g., room temperature).

  • Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 15 min, 60 min, 4 hours) and analyzing them by TLC to observe the disappearance of the starting amine and the appearance of the product amide.

  • For quantitative analysis, a more advanced technique like GC-MS or HPLC would be required to determine the precise yield at each time point by comparing against a known internal standard.

  • Upon completion (or at the final time point), quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to isolate the product for characterization.[5]

Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow and a relevant biological signaling pathway where the products of these reactions might be studied.

G cluster_synthesis Acyl Chloride Synthesis cluster_reactivity Reactivity Assay PUFA Polyunsaturated Fatty Acid (PUFA) Solvent Dissolve in Anhydrous DCM + DMF PUFA->Solvent Cooling1 Cool to 0°C Solvent->Cooling1 Reagent Add Oxalyl Chloride Cooling1->Reagent Reaction1 React at RT (1-2 hours) Reagent->Reaction1 Evaporation Rotary Evaporation Reaction1->Evaporation AcylChloride Crude Polyunsaturated Acyl Chloride Evaporation->AcylChloride Addition Add Acyl Chloride Solution AcylChloride->Addition Amine N-Butylamine + TEA in Anhydrous DCM Cooling2 Cool to 0°C Amine->Cooling2 Cooling2->Addition Reaction2 React at RT Addition->Reaction2 Monitoring Monitor via TLC/HPLC (15, 60, 240 min) Reaction2->Monitoring Quench Quench Reaction Monitoring->Quench Workup Extraction & Purification Quench->Workup Product N-Butyl PUFA-amide Workup->Product

Caption: Experimental workflow for synthesis and reactivity comparison.

G cluster_membrane Cell Membrane cluster_synthesis Endocannabinoid Synthesis GPCR GPCR PLC PLC GPCR->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 NAPE N-Arachidonoyl-PE (NAPE) DAG->NAPE leads to synthesis of ER Endoplasmic Reticulum IP3->ER binds to receptor PUFA_amide Synthesized PUFA-Amide (e.g., Anandamide Analog) PUFA_amide->GPCR acts as ligand PLD NAPE-PLD NAPE->PLD cleaved by Anandamide Anandamide (AEA) PLD->Anandamide Extracellular Ligand Extracellular->GPCR Ca_release Ca²⁺ Release ER->Ca_release

Caption: Endocannabinoid signaling pathway, a target for synthesized lipids.

References

Comparative Analysis of 10(Z),13(Z)-Nonadecadienoyl Chloride and its Derivatives by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the NMR Characteristics of Novel Fatty Acyl Chlorides

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 10(Z),13(Z)-Nonadecadienoyl chloride and its derivatives. Due to the limited availability of direct experimental data for this specific compound, this guide utilizes data from the closely related and well-documented analogue, linoleoyl chloride (9(Z),12(Z)-octadecadienoyl chloride), to predict and compare the spectral characteristics. This approach allows for a foundational understanding of the key structural features as identified by ¹H and ¹³C NMR spectroscopy.

Performance Comparison: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound, benchmarked against the known values for the analogous positions in linoleoyl chloride and the relevant positions in oleoyl (B10858665) chloride. The predictions for the target molecule are based on the established principles of NMR spectroscopy for polyunsaturated fatty acids.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm)

Assignment Functional Group Oleoyl Chloride (C18:1)¹ Linoleoyl Chloride (C18:2)² This compound (C19:2) (Predicted)
H-1-CH0.880.890.90
H-2-CH₂ -CH₃1.2-1.41.2-1.41.2-1.4
H-3 to H-8-(CH₂ )n-1.2-1.41.2-1.41.2-1.4
H-9=CH -5.345.351.2-1.4
H-10=CH -5.345.355.36
H-11=CH-CH₂ -CH=-2.772.05
H-12=CH --5.352.78
H-13=CH --5.355.36
H-14=CH-CH₂ --2.045.36
H-15 to H-17-(CH₂ )n-1.2-1.41.2-1.41.2-1.4
H-18-CH₂ -COCl1.701.711.72
H-19-CH₂ -CH₂COCl2.872.882.89

¹Data for oleoyl chloride is used for the saturated and near-carbonyl protons. ²Data for linoleoyl chloride is based on typical values for polyunsaturated fatty acids.

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm)

Assignment Functional Group Oleoyl Chloride (C18:1) Linoleoyl Chloride (C18:2)³ This compound (C19:2) (Predicted)
C-1-C H₃~14.1~14.0~14.1
C-2-C H₂-CH₃~22.6~22.5~22.6
C-3 to C-8-(C H₂)n-~29-32~29-32~29-32
C-9=C H-~129.8~128.0~29-32
C-10=C H-~129.8~130.2~128.1
C-11=CH-C H₂-CH=-~25.6~27.2
C-12=C H--~127.9~25.7
C-13=C H--~130.0~128.0
C-14=CH-C H₂--~27.2~130.3
C-15 to C-17-(C H₂)n-~29-32~29-32~29-32
C-18-C H₂-COCl~25.0~25.0~25.1
C-19-C OCl~173.0~173.0~173.1

³Data for linoleoyl chloride is based on typical values for polyunsaturated fatty acids.

Experimental Protocols

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of long-chain fatty acyl chlorides.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the fatty acyl chloride derivative.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a suitable solvent as it is relatively non-polar and will not react with the acyl chloride.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm for ¹H and ¹³C).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field strength instrument.

  • For ¹H NMR, the following parameters are recommended:

    • Pulse sequence: A standard single-pulse experiment (e.g., zg30).

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay (d1): 1-2 seconds.

    • Acquisition time: 2-3 seconds.

    • Spectral width: 0-10 ppm.

  • For ¹³C NMR, the following parameters are recommended:

    • Pulse sequence: A standard proton-decoupled pulse experiment (e.g., zgpg30).

    • Number of scans: 1024 or more, as ¹³C is a less sensitive nucleus.

    • Relaxation delay (d1): 2-5 seconds.

    • Acquisition time: 1-2 seconds.

    • Spectral width: 0-200 ppm.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale to the TMS signal at 0 ppm.

  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • For complex spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of proton and carbon signals, respectively.

Visualizing the NMR Analysis Workflow

The following diagram illustrates the general workflow for the NMR analysis of a fatty acyl chloride derivative.

G Workflow for NMR Analysis of Fatty Acyl Chlorides cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration For 1H assignment Signal Assignment calibration->assignment integration->assignment comparison Comparison with Analogues assignment->comparison

Caption: General workflow for the NMR analysis of a lipid derivative.

Signaling Pathway and Logical Relationships in NMR Interpretation

The interpretation of the NMR spectra for these compounds follows a logical pathway based on the characteristic chemical shifts of different proton and carbon environments within the molecule.

G Logical Flow of NMR Spectral Interpretation olefinic Olefinic Region (~5.3-5.4 ppm) double_bonds Presence and Geometry of C=C olefinic->double_bonds bis_allylic Bis-allylic Region (~2.7-2.8 ppm) diene_system Confirmation of -CH=CH-CH2-CH=CH- bis_allylic->diene_system alpha_carbonyl Alpha-Carbonyl Region (~2.8-2.9 ppm) acyl_chloride Confirmation of -CH2-COCl alpha_carbonyl->acyl_chloride aliphatic Aliphatic Chain (~1.2-1.7 ppm) chain_length Estimation of Chain Length aliphatic->chain_length terminal_methyl Terminal Methyl (~0.9 ppm) terminus Identification of -CH3 Terminus terminal_methyl->terminus

Caption: Interpretation pathway for NMR spectra of polyunsaturated fatty acyl chlorides.

A Comparative Guide to Acyl Chloride Derivatizing Agents for Enhanced Analyte Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analytical chemistry, derivatization is a pivotal strategy to enhance the detectability and chromatographic behavior of analytes that otherwise exhibit poor performance. Acyl chlorides, a class of highly reactive compounds, are frequently employed as derivatizing agents to modify analytes containing active hydrogen atoms, such as amines, alcohols, and phenols. This guide provides a comparative overview of acyl chloride derivatizing agents, with a focus on their performance and application. While specific experimental data for the novel derivatizing agent 10(Z),13(Z)-Nonadecadienoyl chloride is not yet publicly available, this guide will draw comparisons with well-established agents like benzoyl chloride and dansyl chloride to infer its potential characteristics and utility.

Performance Comparison of Acyl Chloride Derivatizing Agents

The choice of a derivatizing agent is critical and depends on the analytical technique employed (e.g., GC-MS, LC-MS), the nature of the analyte, and the desired outcome of the analysis. The introduction of a derivatizing group can significantly improve ionization efficiency, chromatographic retention, and selectivity.

FeatureBenzoyl ChlorideDansyl ChlorideThis compound (Hypothesized)
Structure Aromatic acyl chlorideNaphthalene-based sulfonyl chlorideLong-chain unsaturated aliphatic acyl chloride
Reactive Towards Primary and secondary amines, alcohols, phenolsPrimary and secondary amines, phenolsPrimary and secondary amines, alcohols, phenols
Impact on Chromatography Increases hydrophobicity, improving reversed-phase LC retention.Significantly increases hydrophobicity and provides a fluorescent tag.Expected to significantly increase hydrophobicity and retention in reversed-phase LC due to the long aliphatic chain. The presence of double bonds may offer unique chromatographic selectivity.
Impact on Detection (MS) Introduces a stable benzoyl group, leading to predictable fragmentation patterns.Provides a highly ionizable group, significantly enhancing MS sensitivity. The dansyl group is readily detected.The long hydrocarbon chain may not be ideal for enhancing ionization in ESI-MS. However, it could be advantageous for techniques like APCI-MS or GC-MS after conversion to a more volatile derivative. The unsaturated bonds could serve as specific fragmentation sites.
Advantages Readily available, well-characterized reactions, improves chromatographic shape.High sensitivity, fluorescent properties allow for dual detection (fluorescence and MS).The long chain could be useful for imparting significant lipophilicity to polar analytes, potentially aiding in extraction from aqueous matrices and enhancing interaction with non-polar stationary phases. The specific structure could be used as a unique mass tag.
Limitations May not provide as significant an enhancement in MS signal as other agents.Can be less stable than other derivatives.Potential for lower ionization efficiency in ESI-MS compared to agents with readily ionizable groups. The presence of double bonds may introduce instability and susceptibility to oxidation.

Experimental Protocols: A Generalized Approach to Acylation Derivatization

The following is a generalized protocol for the derivatization of analytes containing primary/secondary amines or hydroxyl groups using an acyl chloride. This protocol should be optimized for the specific analyte and derivatizing agent used.

Materials:

  • Analyte solution (in a suitable aprotic solvent, e.g., acetonitrile, dichloromethane)

  • Acyl chloride derivatizing agent (e.g., this compound) solution (freshly prepared in an aprotic solvent)

  • Base catalyst (e.g., pyridine, triethylamine)

  • Quenching solution (e.g., water, methanol)

  • Anhydrous sodium sulfate (B86663) (for drying)

  • Vortex mixer

  • Heating block or water bath

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: To 100 µL of the analyte solution in a microcentrifuge tube, add 50 µL of the base catalyst.

  • Derivatization Reaction: Add 100 µL of the acyl chloride solution to the sample mixture. Vortex the mixture for 1 minute.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time will need to be determined experimentally.

  • Reaction Quenching: After incubation, cool the mixture to room temperature and add 50 µL of the quenching solution to stop the reaction.

  • Extraction (if necessary): If the analyte derivative needs to be separated from the reaction matrix, perform a liquid-liquid extraction with a suitable organic solvent.

  • Drying: Dry the organic layer containing the derivatized analyte over anhydrous sodium sulfate.

  • Analysis: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for chromatographic analysis (e.g., LC-MS or GC-MS).

Visualizing the Derivatization Workflow and Reaction

To better understand the derivatization process and its underlying chemistry, the following diagrams illustrate a typical experimental workflow and the general chemical reaction.

G General Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Sample Workup cluster_analysis Analysis Analyte Analyte in Solution AddBase Add Base Catalyst Analyte->AddBase AddReagent Add Acyl Chloride AddBase->AddReagent Incubate Incubate (Heat) AddReagent->Incubate Quench Quench Reaction Incubate->Quench Extract Extract Derivative Quench->Extract Dry Dry Extract->Dry Analyze LC-MS or GC-MS Analysis Dry->Analyze

Caption: A typical workflow for analyte derivatization using an acyl chloride.

G General Acylation Reaction cluster_products Products Analyte Analyte (R-XH, where X = O, NH, N) Catalyst Base Catalyst AcylChloride Acyl Chloride (R'-COCl) Derivative Derivatized Analyte (R-X-CO-R') HCl HCl Catalyst->Derivative Catalyst->HCl

Caption: The general chemical reaction of an acyl chloride with an analyte.

Assessing the Purity of Synthetic 10(Z),13(Z)-Nonadecadienoyl Chloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic reagents is paramount to the validity and reproducibility of experimental results. This guide provides a comprehensive overview of methods for assessing the purity of 10(Z),13(Z)-Nonadecadienoyl chloride, a polyunsaturated fatty acid chloride, and compares its performance with relevant alternatives in the context of bioconjugation.

Introduction to this compound

This compound (CAS 960593-66-2) is a reactive acylating agent used in the synthesis of various molecules, including the covalent modification of proteins and other biomolecules.[1] Its long C19 aliphatic chain with two cis double bonds imparts specific lipophilic and conformational properties to the resulting conjugates. The purity of this reagent is critical, as impurities can lead to unwanted side reactions, inaccurate characterization of final products, and misleading biological data. Commercial suppliers often state a purity of greater than 99%, but independent verification is crucial for sensitive applications.[1]

Methods for Purity Assessment

A multi-pronged approach employing chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of this compound.

1. Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for separating and quantifying volatile and semi-volatile compounds. While direct analysis of acyl chlorides can be challenging due to their reactivity, a derivatization to more stable fatty acid methyl esters (FAMEs) is a common and reliable approach.

2. High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful method for separating compounds based on their hydrophobicity. For acyl chlorides, which are highly reactive and lack a strong UV chromophore, derivatization can enhance detection and stability.

3. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the direct quantification of a compound without the need for a specific reference standard of the analyte itself.[2][3] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[4]

Table 1: Comparison of Purity Assessment Methods

MethodPrincipleSample PreparationProsCons
GC-FID Separation based on volatility and interaction with a stationary phase.Derivatization to FAMEs is typically required.High resolution, sensitive, quantitative.Indirect analysis, potential for artifacts from derivatization.
RP-HPLC Separation based on hydrophobicity.Derivatization with a UV-active tag is recommended for enhanced sensitivity.High resolution, widely available.Indirect analysis if derivatized, potential for on-column degradation of the acyl chloride.
qNMR Quantification based on the integrated signal intensity relative to an internal standard.Simple dissolution in a deuterated solvent with a certified internal standard.Absolute quantification, non-destructive, provides structural information.Lower sensitivity than chromatographic methods, requires access to an NMR spectrometer.

Experimental Protocols

Protocol 1: Purity Determination by GC-FID via FAMEs Derivatization

Objective: To determine the purity of this compound by converting it to its methyl ester and analyzing by GC-FID.

Materials:

  • This compound sample

  • Anhydrous Methanol

  • Acetyl Chloride

  • Hexane (B92381)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Internal Standard (e.g., Methyl Heptadecanoate)

  • GC-FID system with a suitable capillary column (e.g., DB-FATWAX UI)

Procedure:

  • Derivatization: In a clean, dry vial, dissolve a known amount of this compound in hexane. Add a known amount of the internal standard. In a separate vial, prepare a 5% solution of acetyl chloride in anhydrous methanol. Add an excess of the methanolic acetyl chloride solution to the sample vial. Cap the vial tightly and heat at 60°C for 1 hour.

  • Work-up: After cooling to room temperature, slowly add saturated sodium bicarbonate solution to neutralize the excess acid. Vortex and allow the layers to separate. Collect the upper hexane layer containing the FAMEs.

  • Drying: Dry the hexane extract over anhydrous sodium sulfate.

  • GC-FID Analysis: Inject an aliquot of the dried hexane solution into the GC-FID system.

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Initial temperature of 150°C, hold for 1 min, ramp to 240°C at 4°C/min, and hold for 10 min.

    • Carrier Gas: Helium

  • Quantification: Identify the peaks corresponding to the methyl ester of 10(Z),13(Z)-nonadecadienoic acid and the internal standard based on their retention times. Calculate the purity based on the peak area ratio relative to the internal standard.

Protocol 2: Purity Assessment by Quantitative ¹H NMR (qNMR)

Objective: To determine the absolute purity of this compound using qNMR.

Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic Anhydride, Dimethyl Sulfone)

  • Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • NMR spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the certified internal standard into a clean NMR tube. Add a precise volume of CDCl₃. Ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a calibrated 90° pulse, a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest, and a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectrum with minimal baseline correction and phasing.

    • Integrate a well-resolved signal of this compound (e.g., the protons adjacent to the carbonyl chloride) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the internal standard

Comparison with Alternatives in Bioconjugation

Acyl chlorides are highly reactive acylating agents. However, for applications in aqueous environments, such as bioconjugation, their rapid hydrolysis is a significant drawback.[5] N-hydroxysuccinimide (NHS) esters are a common alternative, offering a better balance of reactivity and stability in aqueous buffers.[6][7]

Table 2: Performance Comparison of Acylating Agents for Bioconjugation

FeatureThis compound10(Z),13(Z)-Nonadecadienoyl-NHS ester
Reactivity Very highHigh
Aqueous Stability Very low (rapid hydrolysis)Moderate (hydrolyzes over time)
Reaction Byproducts HCl (can lower pH)N-hydroxysuccinimide (water-soluble)
Typical Reaction Conditions Anhydrous organic solvent, often with a non-nucleophilic baseAqueous buffer (pH 7-9)
Suitability for Bioconjugation Poor in aqueous systemsExcellent

The choice between an acyl chloride and an NHS ester for modifying biomolecules will depend on the specific application. While the acyl chloride is a more reactive starting material for synthesis in organic solvents, the corresponding NHS ester is generally the superior choice for direct conjugation to proteins or other biomolecules in aqueous media. The longer acyl chain of 10(Z),13(Z)-nonadecadienoyl derivatives, compared to shorter chain alternatives, can influence the properties of the resulting conjugate, such as its hydrophobicity and interaction with cell membranes.[6]

Visualizations

Experimental_Workflow_GC_FID cluster_prep Sample Preparation cluster_analysis Analysis Sample 10(Z),13(Z)-Nonadecadienoyl Chloride Sample Derivatization Derivatization to FAMEs (MeOH/Acetyl Chloride) Sample->Derivatization Dissolve Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Neutralize & Extract Drying Drying (Na2SO4) Extraction->Drying Collect Organic Layer GC_FID GC-FID Analysis Drying->GC_FID Inject Quantification Data Analysis & Quantification GC_FID->Quantification Chromatogram

Caption: Workflow for Purity Assessment by GC-FID.

Signaling_Pathway_Bioconjugation cluster_products Products AcylChloride 10(Z),13(Z)-Nonadecadienoyl Chloride Protein Protein (with primary amines, e.g., Lysine) AcylChloride->Protein Acylation in Organic Solvent Byproduct_HCl Byproduct: HCl AcylChloride->Byproduct_HCl NHSEster 10(Z),13(Z)-Nonadecadienoyl -NHS Ester NHSEster->Protein Acylation in Aqueous Buffer (pH 7-9) Byproduct_NHS Byproduct: NHS NHSEster->Byproduct_NHS Conjugate Acylated Protein Conjugate

Caption: Comparison of Acylation Strategies.

References

A Comparative Analysis of the Biological Activity of Lipids Synthesized with 10(Z),13(Z)-Nonadecadienoyl Chloride and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of lipids synthesized with 10(Z),13(Z)-nonadecadienoyl chloride and its structurally similar and more extensively studied alternatives, primarily conjugated linoleic acid (CLA). Due to the limited direct experimental data on lipids containing the 10(Z),13(Z)-nonadecadienoyl moiety, this comparison draws inferences from studies on conjugated nonadecadienoic acid (CNA), a 19-carbon conjugated fatty acid. It is important to note that the specific isomers of CNA used in these studies were not always detailed.

Executive Summary

Lipids incorporating this compound are anticipated to exhibit biological activities analogous to conjugated nonadecadienoic acid (CNA). Research suggests that CNA may be more potent in reducing body fat than its 18-carbon counterpart, conjugated linoleic acid (CLA). The primary mechanisms of action appear to involve the modulation of lipid metabolism and energy expenditure. Both CNA and CLA influence key signaling pathways, including the peroxisome proliferator-activated receptor (PPAR) pathway, which regulates fatty acid oxidation and storage. This guide presents a summary of the available quantitative data, detailed experimental protocols for relevant assays, and diagrams of the key signaling pathways involved.

Comparison of Biological Activity: CNA vs. CLA

The following table summarizes the key comparative findings from preclinical studies on conjugated nonadecadienoic acid (CNA) and conjugated linoleic acid (CLA).

Biological EffectConjugated Nonadecadienoic Acid (CNA)Conjugated Linoleic Acid (CLA)Key Findings
Body Fat Reduction More potent than CLA.Effective in reducing body fat, particularly the trans-10, cis-12 isomer.0.1% dietary CNA was comparable to 0.5% dietary CLA in reducing body fat in mice. CNA reduced body fat by 81% compared to 25% for CLA at a 0.3% dietary concentration in one study.
Mechanism of Action Increased energy expenditure and fatty acid β-oxidation. Improved expression of hormone-sensitive lipase (B570770).Increased energy expenditure, enhanced lipid oxidation, and inhibition of lipid synthesis enzymes. The trans-10, cis-12 isomer is primarily responsible for the anti-adipogenic effects.Both fatty acids appear to share similar mechanisms for body fat control.
Glucose Metabolism Improved glucose tolerance.May induce insulin (B600854) resistance in some cases.CNA may offer a metabolic advantage over CLA by improving glucose tolerance while reducing body fat.
Lipid Metabolism Inhibited heparin-releasable lipoprotein lipase and reduced lipid stores in 3T3-L1 adipocytes.The trans-10, cis-12 isomer inhibits lipoprotein lipase and stearoyl-CoA desaturase. The cis-9, trans-11 isomer may enhance growth and feed efficiency.Both CNA and CLA isomers demonstrate direct effects on adipocyte lipid metabolism.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vivo Assessment of Body Composition and Energy Expenditure in Mice

Objective: To determine the effects of dietary fatty acids on body fat mass, energy expenditure, and lipid metabolism.

Protocol:

  • Animal Model: Male CD-1 or similar mouse strains are typically used.

  • Dietary Intervention: Mice are fed a semi-purified powdered diet (e.g., AIN-93) with a controlled fat content. The experimental fatty acids (CNA or CLA) are added at specified weight percentages (e.g., 0.1%, 0.5%).

  • Body Composition Analysis: Body fat mass and lean mass are measured using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).

  • Energy Expenditure Measurement: Indirect calorimetry is used to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure. Modern systems allow for continuous monitoring of these parameters along with food and water intake and physical activity.

  • Lipid Profile Analysis: Blood samples are collected to measure plasma levels of triglycerides, total cholesterol, HDL-cholesterol, and LDL-cholesterol using commercial enzymatic kits.

  • Gene Expression Analysis: Adipose tissue and liver are harvested for RNA extraction and quantitative real-time PCR (RT-qPCR) to measure the expression of genes involved in lipid metabolism, such as PPAR-γ, acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and hormone-sensitive lipase (HSL).

In Vitro Adipocyte Lipid Accumulation Assay

Objective: To assess the direct effects of fatty acids on lipid storage in adipocytes.

Protocol:

  • Cell Culture: 3T3-L1 preadipocytes are cultured and differentiated into mature adipocytes.

  • Fatty Acid Treatment: Differentiated adipocytes are treated with various concentrations of the fatty acids of interest (e.g., CNA or CLA isomers).

  • Lipid Staining: Intracellular lipid accumulation is visualized and quantified by staining with Oil Red O.

  • Lipolysis Assay: The release of glycerol (B35011) into the culture medium is measured as an indicator of lipolysis using a commercial glycerol assay kit.

  • Lipoprotein Lipase Activity Assay: The activity of heparin-releasable lipoprotein lipase is measured to assess the effect of the fatty acids on lipid uptake.

Signaling Pathway Diagrams

The biological effects of conjugated fatty acids are largely mediated through the activation of specific signaling pathways. The diagrams below, generated using Graphviz, illustrate these key pathways.

fatty_acid_signaling cluster_0 Fatty Acid Activation of PPARα Fatty Acids (CNA, CLA) Fatty Acids (CNA, CLA) PPARα PPARα Fatty Acids (CNA, CLA)->PPARα binds & activates RXR RXR PPARα->RXR heterodimerizes PPRE PPRE (DNA) RXR->PPRE binds to Target Gene Expression Target Gene Expression PPRE->Target Gene Expression regulates Increased Fatty Acid Oxidation Increased Fatty Acid Oxidation Target Gene Expression->Increased Fatty Acid Oxidation Decreased Triglyceride Synthesis Decreased Triglyceride Synthesis Target Gene Expression->Decreased Triglyceride Synthesis

Caption: Activation of the PPARα signaling pathway by conjugated fatty acids.

experimental_workflow cluster_1 In Vivo Mouse Study Workflow Dietary Intervention\n(Control, CNA, CLA) Dietary Intervention (Control, CNA, CLA) Body Composition Analysis\n(DEXA/NMR) Body Composition Analysis (DEXA/NMR) Dietary Intervention\n(Control, CNA, CLA)->Body Composition Analysis\n(DEXA/NMR) Energy Expenditure\n(Indirect Calorimetry) Energy Expenditure (Indirect Calorimetry) Dietary Intervention\n(Control, CNA, CLA)->Energy Expenditure\n(Indirect Calorimetry) Biochemical Analysis\n(Plasma Lipids) Biochemical Analysis (Plasma Lipids) Dietary Intervention\n(Control, CNA, CLA)->Biochemical Analysis\n(Plasma Lipids) Gene Expression\n(RT-qPCR) Gene Expression (RT-qPCR) Dietary Intervention\n(Control, CNA, CLA)->Gene Expression\n(RT-qPCR) Data Analysis & Comparison Data Analysis & Comparison Body Composition Analysis\n(DEXA/NMR)->Data Analysis & Comparison Energy Expenditure\n(Indirect Calorimetry)->Data Analysis & Comparison Biochemical Analysis\n(Plasma Lipids)->Data Analysis & Comparison Gene Expression\n(RT-qPCR)->Data Analysis & Comparison

Caption: Experimental workflow for in vivo comparison of fatty acid effects.

Conclusion

While direct data on the biological activity of lipids synthesized with this compound is currently lacking, the available evidence on conjugated nonadecadienoic acid suggests a promising profile for modulating lipid metabolism and body composition, potentially with greater potency than conjugated linoleic acid. The improved glucose tolerance observed with CNA in one study highlights a key area for further investigation. Future research should focus on elucidating the specific activities of different CNA isomers and directly comparing them to lipids synthesized with this compound to validate these inferences. The experimental protocols and signaling pathway information provided in this guide offer a framework for such future studies.

Safety Operating Guide

Proper Disposal of 10(Z),13(Z)-Nonadecadienoyl Chloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 10(Z),13(Z)-nonadecadienoyl chloride is critical to ensure laboratory safety and environmental protection. As an acyl chloride, this compound is classified as a corrosive and water-reactive substance. The following guide provides a comprehensive, step-by-step procedure for its safe neutralization and disposal, based on established protocols for similar chemical compounds. Adherence to these procedures will minimize risks and ensure compliance with safety regulations.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work is conducted in a properly functioning chemical fume hood.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, splash-proof goggles, and a face shield.

  • Ventilation: All handling and disposal steps must be performed inside a certified chemical fume hood to prevent inhalation of corrosive vapors.

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible. Have an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide) available.[1]

II. Step-by-Step Disposal Protocol

This protocol details the neutralization of this compound, converting it into less hazardous substances before final disposal.

Step 1: Preparation of Neutralizing Solution

  • Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Avoid using strong bases, as they can cause a violent exothermic reaction.

Step 2: Slow Addition to Neutralizing Solution

  • In a large beaker or flask made of a compatible material (e.g., borosilicate glass), place a significant excess of the neutralizing solution.

  • Using a dropping funnel or a pipette, add the this compound dropwise to the stirred basic solution. Caution: This reaction is exothermic and will produce hydrogen chloride (HCl) gas. The addition must be slow to control the reaction rate and heat generation.

Step 3: Stirring and Neutralization

  • Allow the mixture to stir for several hours to ensure complete hydrolysis and neutralization of the acyl chloride.

  • Periodically check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be between 6 and 8. If the solution is still acidic, add more of the basic solution until the desired pH is reached.

Step 4: Final Disposal

  • Once neutralized, the resulting aqueous solution and any organic phase should be collected in a properly labeled hazardous waste container.

  • Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of this waste stream. It must be disposed of through an approved waste disposal plant.[1][2]

III. Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

PropertyValueReference
Chemical Formula C₁₉H₃₃ClO--INVALID-LINK--[3]
Molecular Weight 312.92 g/mol --INVALID-LINK--[3]
CAS Number 960593-66-2--INVALID-LINK--[3]
Physical State Liquid--INVALID-LINK--[3]
Storage Temperature Freezer--INVALID-LINK--[3]

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal procedure for this compound.

G cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Disposal A Wear Full PPE B Work in Fume Hood A->B C Prepare 5-10% Sodium Bicarbonate Solution B->C D Slowly Add Acyl Chloride to Bicarbonate Solution C->D Begin Neutralization E Stir for Several Hours D->E F Check pH (Target: 6-8) E->F F->D If Acidic, Add More Base G Collect Waste in Labeled Container F->G Proceed if pH is 6-8 H Consult Institutional EHS Guidelines G->H I Dispose via Approved Waste Facility H->I

References

Personal protective equipment for handling 10(Z),13(Z)-Nonadecadienoyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 10(Z),13(Z)-Nonadecadienoyl chloride (CAS No. 960593-66-2) in a laboratory setting. The following information is critical for researchers, scientists, and professionals in drug development to ensure safe handling and maintain experimental integrity.

Chemical Identifier and Properties:

PropertyValue
Molecular Formula C₁₉H₃₃ClO[1]
Molecular Weight 312.92 g/mol [1]
Physical State Liquid[1]
Purity >99%[1]
Storage Freezer[1]

Immediate Safety Precautions

Based on the general reactivity of acyl chlorides, this compound is expected to be corrosive and react with water. Therefore, stringent safety measures are imperative. The following table summarizes the required Personal Protective Equipment (PPE).

PPE CategoryRequired Equipment and SpecificationsRationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shield.As described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166, this combination protects against splashes of the corrosive liquid.[2]
Skin Protection - Gloves: Impervious gloves (e.g., nitrile, neoprene). Regularly inspect for and immediately replace any damaged gloves. - Lab Coat: A chemically resistant lab coat or apron. - Clothing: Long pants and closed-toe shoes.Protects against skin burns and irritation. Contaminated clothing should be removed immediately and washed before reuse.[2][3]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2]Prevents inhalation of corrosive and irritating vapors. If a fume hood is not available, a NIOSH-approved respirator may be necessary.
Hand Protection Impervious gloves.To prevent direct contact with the skin.[3]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Work exclusively within a certified chemical fume hood to minimize inhalation exposure.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have appropriate spill cleanup materials readily available (e.g., inert absorbent material like sand or vermiculite).

2. Handling the Compound:

  • Wear all required PPE as outlined in the table above.

  • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Open the container slowly and carefully in the fume hood to release any potential pressure buildup.

  • Use compatible, dry glassware and equipment to prevent reaction with water.

  • Dispense the required amount of the liquid carefully, avoiding splashes.

3. Post-Handling:

  • Tightly seal the container after use and store it in a freezer as recommended.[1]

  • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Emergency Procedures

Emergency ScenarioFirst Aid and Response
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, begin artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill Evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the absorbed material into a suitable, labeled container for disposal. Do not use water to clean up the spill as acyl chlorides react with water.

Disposal Plan

  • All waste containing this compound must be considered hazardous waste.

  • Dispose of the chemical and any contaminated materials in a tightly sealed, properly labeled container.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_open Open Container in Fume Hood prep_spill->handle_open Proceed to Handling handle_dispense Dispense Chemical handle_open->handle_dispense handle_close Securely Close Container handle_dispense->handle_close emergency_spill Spill Occurs handle_dispense->emergency_spill emergency_exposure Personnel Exposure handle_dispense->emergency_exposure cleanup_decon Decontaminate Work Area handle_close->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose action_evacuate Evacuate Area emergency_spill->action_evacuate action_contain Contain Spill emergency_spill->action_contain action_cleanup Cleanup with Inert Absorbent emergency_spill->action_cleanup action_firstaid Administer First Aid emergency_exposure->action_firstaid action_medical Seek Immediate Medical Attention emergency_exposure->action_medical

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.